DIQ3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H15N5 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-[(5-iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile |
InChI |
InChI=1S/C23H15N5/c24-13-15-7-1-2-8-16(15)14-28-20-12-6-5-11-19(20)26-21-17-9-3-4-10-18(17)22(25)27-23(21)28/h1-12,25H,14H2 |
InChI-Schlüssel |
VNGXJYBUAVOJRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C4C2=NC(=N)C5=CC=CC=C54)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
DIQ3: A Technical Guide to Synthesis, Characterization, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical characterization, and biological activity of the novel anti-cancer compound, 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3). This compound has demonstrated significant potential in targeting colon cancer cells, particularly cancer stem cells (CSCs), by modulating key oncogenic signaling pathways. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes complex pathways and workflows for enhanced comprehension.
Chemical Synthesis of this compound
The synthesis of this compound is a four-step process, commencing from the reaction of o-phenylenediamine and o-cyanobenzaldehyde. The intermediates are isolated and characterized at each stage.
Synthesis Workflow
Caption: Four-step synthesis of this compound from o-phenylenediamine and o-cyanobenzaldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (E)-2-(((2-Aminophenyl)imino)methyl)benzonitrile (Intermediate 3a)
-
o-Phenylenediamine (3.05 g, 28.2 mmol) and o-cyanobenzaldehyde (4.55 g, 34.7 mmol) are dissolved in ethanol (11 mL).
-
The reaction mixture is stirred at room temperature for 45 minutes.
-
The resulting precipitate is cooled in an ice bath.
-
The crystals are collected by suction filtration and washed with cold ethanol to yield orange crystals of Intermediate 3a.
Step 2: Synthesis of Intermediate 4a
-
Detailed protocol for this step is not fully available in the provided search results.
Step 3: Synthesis of Intermediate 5a
-
Intermediate 4a (1 equivalent) is treated with 2-cyanobenzaldehyde (1.2 equivalents) in dimethyl sulfoxide (DMSO).
-
A few drops of acetic acid are added, and the reaction is stirred at room temperature.
Step 4: Synthesis of this compound
-
Intermediate 5a (0.065 g, 0.20 mmol) is partially dissolved in acetonitrile (5 mL).
-
An excess of potassium cyanide (KCN), previously dissolved in a minimal amount of water, is added to the solution.
-
The reaction is heated to 60-65 °C and left for 24 hours.
-
The precipitated product is collected by suction filtration and washed with cold methanol to yield orange crystals of this compound.
Chemical Characterization
The synthesized this compound and its intermediates are characterized using various analytical techniques to confirm their structure and purity.
Physicochemical and Spectroscopic Data
| Compound/Intermediate | Property | Value |
| Intermediate 3a | Melting Point | 99–103 °C |
| This compound | Decomposition Temperature | 212–215 °C |
| This compound | ¹³C NMR (126 MHz, DMSO-d₆), δ (ppm) | 45.27, 110.20, 110.91, 111.12, 117.02, 117.16, 117.96, 119.32, 128.27, 128.43, 129.83, 131.07, 131.64, 133.50, 133.84, 133.94, 134.63, 135.00, 138.51, 144.09, 144.33, 152.93 |
| This compound | FTIR (cm⁻¹) | Specific wavenumbers not available in search results. |
Biological Activity and Characterization
This compound exhibits potent anti-cancer activity against human colon cancer cell lines, notably HCT116 and HT29. Its efficacy is attributed to the inhibition of cell viability, induction of apoptosis, and targeting of cancer stem cells.
Quantitative Biological Data
| Assay | Cell Line | Parameter | Result |
| MTT Assay | HCT116, HT29 | IC₅₀ | ~4 µM |
| MTT Assay | HCT116, HT29 | Cell Viability Inhibition (4 µM, 24h) | >30% |
| MTT Assay | HCT116, HT29 | Cell Viability Inhibition (4 µM, 48h & 72h) | >50% |
| Colonosphere Formation Assay | HCT116 | Sphere Forming Unit (SFU) Inhibition | Significant inhibition at 0.1 µM |
| Cell Cycle Analysis (72h) | HCT116 | G1 Phase Arrest | Increase from 45.6% to 60.2% |
| Cell Cycle Analysis (72h) | HCT116 | Sub-G1 Population (Apoptosis) | 3.5-fold increase |
| Cell Cycle Analysis (72h) | HT29 | Sub-G1 Population (Apoptosis) | 5.0-fold increase |
Experimental Protocols: Biological Assays
MTT Cell Viability Assay
-
Seed HCT116 or HT29 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 4, and 10 µM) for 24, 48, and 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Colonosphere Formation Assay
-
Culture HCT116 cells as single cells in Matrigel in a serum-free medium.
-
Treat the cells with different concentrations of this compound (e.g., 0.01, 0.1, 1 µM).
-
Replenish the medium with fresh this compound every two days for 11 days.
-
Count the number of colonospheres formed under an inverted light microscope.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by targeting and downregulating key oncogenic signaling pathways, including the β-catenin, AKT, and ERK pathways. This leads to the inhibition of cell proliferation and survival.
This compound Signaling Pathway Inhibition
Caption: this compound downregulates β-catenin, AKT, and ERK pathways, leading to anti-cancer effects.
Experimental Protocol: Western Blot Analysis
-
Treat HCT116 or HT29 cells with the IC₅₀ concentration of this compound for a specified time (e.g., 72 hours).
-
Lyse the cells to extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for β-catenin, p-ERK, ERK, p-AKT, and AKT.
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system to analyze the changes in protein expression and phosphorylation levels.[1]
Conclusion
This compound is a promising heterocyclic compound with potent and selective anti-cancer activity against colon cancer cells.[2] Its multi-faceted mechanism of action, involving the induction of apoptosis and the inhibition of key survival pathways, particularly in cancer stem cells, makes it a strong candidate for further pre-clinical and clinical investigation.[3] This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.
References
The Emerging Therapeutic Potential of Diiminoquinones: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiminoquinone (DIQ) compounds are an emerging class of heterocyclic molecules that are gaining significant attention in the field of oncology for their potent anticancer activities. Structurally similar to quinones, which are known for their redox properties and therapeutic applications, novel diiminoquinones have demonstrated efficacy in targeting key oncogenic pathways and eradicating therapy-resistant cancer stem cells (CSCs).[1][2][3] This technical guide provides an in-depth overview of the biological activity of a novel diiminoquinone compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The focus is on its effects on colorectal cancer (CRC), a leading cause of cancer-related mortality where CSCs are implicated in tumor recurrence and therapeutic resistance.[1][4]
Anticancer Activity of a Novel Diiminoquinone (DIQ)
A novel diiminoquinone compound has shown significant anticancer effects against human colorectal cancer cell lines HCT116 and HT29.[1][2][4] Its activity is characterized by the inhibition of cell proliferation, migration, and invasion, alongside the induction of apoptosis.[1][4] Notably, this compound has also demonstrated the ability to target the highly resistant cancer stem cell population, suggesting its potential to overcome chemoresistance and prevent cancer relapse.[3][5]
Quantitative Analysis of Cytotoxicity
The antiproliferative effects of DIQ were observed to be both time- and dose-dependent in HCT116 and HT29 colorectal cancer cells.[1][6] The following tables summarize the key findings from in vitro assays.
Table 1: Effect of DIQ on the Proliferation of Colorectal Cancer Cell Lines (MTT Assay) [1]
| Cell Line | Concentration (µmol/L) | 24 hours (% Inhibition) | 48 hours (% Inhibition) | 72 hours (% Inhibition) |
| HCT116 | 1 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 4 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |
| HT29 | 1 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 4 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Note: The source indicates significant inhibition at these concentrations and time points in a dose-dependent manner, but does not provide specific percentage values.
Table 2: Effect of DIQ on Cancer Stem Cell Self-Renewal (Sphere Formation Assay) [1][4]
| Cell Line | Concentration (µmol/L) | Effect on Sphere-Forming Ability |
| HCT116 | 1 | Reduced |
| HT29 | 1 | Reduced |
Mechanism of Action
The anticancer activity of DIQ is attributed to its ability to induce apoptosis and modulate key oncogenic signaling pathways.[1][4]
Induction of Apoptosis and Oxidative Stress
Treatment with DIQ leads to an accumulation of cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[1][4] This is accompanied by an increase in the production of reactive oxygen species (ROS) within the cancer cells.[1][4] The generation of ROS is a known mechanism by which quinone-based compounds exert their cytotoxic effects.[7][8]
Downregulation of Oncogenic Signaling Pathways
Mechanistically, DIQ targets and downregulates the main components of several stem cell-related oncogenic signaling pathways.[1][4] Specifically, it has been shown to inhibit the β-catenin, AKT, and ERK pathways, which are aberrantly activated in many human cancers and play crucial roles in cell survival, proliferation, and differentiation.[1]
Experimental Protocols
The biological activities of DIQ were assessed using a variety of in vitro assays. The following sections provide detailed methodologies for these key experiments.
Cell Culture
Human colorectal cancer cell lines (HCT116, HT29) and a non-tumorigenic fetal human intestinal cell line (FHs74Int) were used.[3][6] The cancer cell lines were maintained in RPMI-1640 medium, while the normal cell line was cultured in DMEM/F12 medium. All media were supplemented with fetal bovine serum and antibiotics, and cells were cultured at 37°C in a 5% CO2 incubator.[6]
MTT Cell Proliferation Assay
The anti-proliferative effects of DIQ were quantified using the MTT [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide] assay.[1]
-
Cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight.
-
Subconfluent cells were then treated with various concentrations of DIQ (e.g., 1, 4, and 10 µmol/L) for 24, 48, and 72 hours.
-
Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability relative to untreated controls.
Transwell Invasion Assay
The effect of DIQ on cancer cell invasion was evaluated using a Transwell invasion assay.[1]
-
The upper chamber of a Transwell insert was coated with Matrigel™.
-
Cells, with or without DIQ treatment, were seeded in the upper chamber in a serum-free medium.
-
The lower chamber was filled with a medium containing 10% FBS to act as a chemoattractant.
-
After 72 hours of incubation, non-migratory cells in the upper chamber were removed.
-
Invading cells on the lower surface of the membrane were fixed, stained with hematoxylin and eosin, and counted under a microscope.
Cell Cycle Analysis by Flow Cytometry
Cell cycle distribution was analyzed using propidium iodide (PI) staining and flow cytometry.[1]
-
HCT116 and HT29 cells were seeded in 6-well plates and treated with DIQ for 24 and 72 hours.
-
Cells were harvested, washed with PBS, and fixed.
-
The fixed cells were then stained with a solution containing PI and RNase.
-
The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis was confirmed using Annexin V-FITC and PI staining.[1]
-
Cells were seeded in 6-well plates and treated with DIQ for 72 hours.
-
Cells were harvested and washed in cold PBS.
-
The cell pellet was resuspended in a binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Sphere Formation Assay for Cancer Stem Cells
The ability of DIQ to target CSCs was assessed using a sphere formation assay.[1]
-
Single-cell suspensions of HCT116 and HT29 cells were plated in ultra-low attachment plates.
-
Cells were cultured in a serum-free medium supplemented with growth factors to promote the growth of colonospheres.
-
The cultures were treated with a sub-toxic dose of DIQ (1 µmol/L).
-
The number and size of the formed spheres (colonospheres) were quantified over several generations to assess the self-renewal capacity of the CSCs.
Conclusion and Future Directions
The novel diiminoquinone compound investigated here exhibits potent anticancer activity against colorectal cancer cells through the induction of apoptosis, generation of oxidative stress, and downregulation of critical oncogenic signaling pathways.[1][4] Its ability to target and inhibit the self-renewal of cancer stem cells in both 2D and 3D models, including patient-derived organoids, highlights its significant therapeutic potential.[1][2][4] These findings establish DIQ as a promising candidate for further preclinical and clinical development as a novel treatment strategy for colorectal cancer, particularly in preventing recurrence by targeting the resilient CSC population.[3][5] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its broader mechanisms of action across different cancer types.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
Investigating the Antitumor Properties of DIQ3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antitumor properties of the novel diiminoquinone compound, DIQ3. The information presented herein is a synthesis of current research findings, focusing on the compound's efficacy, mechanism of action, and experimental validation in preclinical models of colorectal cancer.
Executive Summary
This compound, a novel heterocyclic compound with structural similarities to quinone systems, has demonstrated significant antitumor activity, particularly against colorectal cancer (CRC). It effectively inhibits cancer cell proliferation, migration, and invasion. Mechanistically, this compound induces apoptosis and cell cycle arrest and notably targets cancer stem cells (CSCs) by downregulating key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/AKT, and MAPK/ERK. This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and provides visual representations of its mechanism of action.
Quantitative Efficacy Data
The antitumor effects of this compound have been quantified in various in vitro studies. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines [1]
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HCT116 | 72 hours | ~4 |
| HT29 | 72 hours | ~4 |
Table 2: Effect of this compound on Cell Proliferation in HCT116 and HT29 Cell Lines [1]
| Cell Line | This compound Concentration (µM) | Time Point (hours) | Proliferation Inhibition (%) |
| HCT116 | 4 | 24 | >30 |
| HT29 | 4 | 24 | >30 |
| HCT116 | 4 | 48 | >50 |
| HT29 | 4 | 48 | >50 |
| HCT116 | 4 | 72 | >50 |
| HT29 | 4 | 72 | >50 |
Table 3: Impact of this compound on Cancer Stem Cell Self-Renewal [1][2][3]
| Cell Line | Model | This compound Concentration (µM) | Effect |
| HCT116 | Colonosphere Formation (3D) | 1 | Reduced sphere-forming and self-renewal ability |
| HT29 | Colonosphere Formation (3D) | 1 | Reduced sphere-forming and self-renewal ability |
| Patient-Derived Organoids | 3D Culture | Not Specified | Significant decrease in organoid count and size |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its antitumor effects by targeting critical signaling pathways that are frequently dysregulated in cancer. The primary mechanism involves the downregulation of the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK pathways, which are crucial for cancer stem cell maintenance and tumor progression.[1][4]
Caption: this compound inhibits key oncogenic signaling pathways.
Experimental Protocols
This section details the methodologies for the key experiments cited in the investigation of this compound's antitumor properties.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Protocol:
-
Human colorectal cancer cell lines (HCT116 and HT29) are seeded in 96-well plates.[1]
-
After cell attachment, they are treated with various concentrations of this compound (e.g., 1, 4, and 10 µmol/L) for different time points (24, 48, and 72 hours).[1]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
HCT116 and HT29 cells are grown to confluence in 6-well plates.[1]
-
A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
The detached cells are washed away, and the cells are then treated with this compound at its IC50 concentration.[1]
-
Images of the wound are captured at different time points (e.g., 0 and 72 hours) using a microscope.[1]
-
The rate of wound closure is measured and compared between this compound-treated and control cells to determine the inhibition of cell migration.[1]
Cell Invasion Assay (Transwell Invasion Assay)
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Protocol:
-
Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
-
HCT116 and HT29 cells, pre-treated with this compound at its IC50 concentration, are seeded in the upper chamber of the Transwell insert in a serum-free medium.[1]
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 72 hours), non-invading cells on the upper surface of the membrane are removed.[1]
-
The invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The percentage of invasion is calculated relative to the control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
HCT116 and HT29 cells are treated with this compound at its IC50 concentration for a specific duration (e.g., 72 hours).[1]
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) and the sub-G1 population (indicative of apoptosis) are quantified.[1]
Sphere Formation Assay (3D Culture)
Objective: To assess the impact of this compound on the self-renewal capacity of cancer stem cells.
Protocol:
-
Single-cell suspensions of HCT116 or HT29 cells are seeded in ultra-low attachment plates.
-
The cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of colonospheres.
-
The cells are treated with sub-toxic doses of this compound (e.g., 1 µmol/L).[1]
-
After a period of incubation (e.g., 10-14 days), the number and size of the formed spheres are quantified using a microscope.
-
A reduction in sphere formation indicates an inhibitory effect on cancer stem cell self-renewal.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's effects.
Caption: Workflow for determining cell viability using MTT assay.
Caption: Logical flow of this compound's antitumor effects.
Conclusion
This compound is a promising novel therapeutic agent with potent anticancer effects against colorectal cancer. Its multifaceted mechanism of action, which includes the inhibition of key oncogenic signaling pathways and the targeting of cancer stem cells, positions it as a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the investigation of this compound.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of DIQ3 on Colon Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the novel therapeutic diiminoquinone compound, DIQ3, on colon cancer stem cells (CSCs). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the cellular signaling pathways affected by this compound.
Core Mechanism of Action
This compound has demonstrated significant anticancer effects on human colorectal cancer (CRC) cells, with a particular efficacy against the highly resistant colon cancer stem cell subpopulation. Its primary mechanism involves the inhibition of cell proliferation, migration, and invasion, alongside the induction of apoptosis. Critically, this compound targets and reduces the self-renewal capacity of colon CSCs by downregulating key oncogenic signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the colon cancer cell lines HCT116 and HT29, which are widely used models for studying colorectal cancer and its stem-like cell populations.
Table 1: Effect of this compound on Cell Proliferation in 2D Culture
| Cell Line | This compound Concentration (μmol/L) | Time (hours) | Inhibition of Cell Proliferation |
| HCT116 | 4 | 24 | >30% |
| HT29 | 4 | 24 | >30% |
| HCT116 | 4 | 48 | >50% |
| HT29 | 4 | 48 | >50% |
| HCT116 | 4 | 72 | >50% |
| HT29 | 4 | 72 | >50% |
Table 2: Effect of this compound on Colon Cancer Stem Cell Self-Renewal
| Cell Line | This compound Concentration (μmol/L) | Assay | Effect |
| HCT116 | 1 | Sphere Formation Assay | Reduction in sphere-forming and self-renewal ability |
| HT29 | 1 | Sphere Formation Assay | Reduction in sphere-forming and self-renewal ability |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Treatment | Observation |
| HCT116 | Yes | Accumulation of cells in the sub-G1 region |
| HT29 | Yes | Accumulation of cells in the sub-G1 region |
Table 4: Effect of this compound on Protein Expression in 2D and 3D Cultures
| Cell Line | Culture | Protein | Effect |
| HCT116 & HT29 | 2D | p53 | Upregulation |
| HCT116 & HT29 | 2D | p21 | Upregulation |
| HCT116 & HT29 | 2D & 3D | β-catenin | Downregulation |
| HCT116 & HT29 | 2D & 3D | p-ERK | Downregulation |
| HCT116 & HT29 | 2D & 3D | p-AKT | Downregulation |
| HCT116 & HT29 | 2D | PCNA | Downregulation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
3.1. Cell Culture
-
Cell Lines: HCT116 and HT29 human colorectal cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Sphere Formation Assay
This assay is used to assess the self-renewal and sphere-forming ability of colon cancer stem/progenitor cells.
-
Cell Seeding: Dissociate monolayer cells into a single-cell suspension using Trypsin-EDTA.
-
Plating: Plate 500 cells per well in a 96-well plate.
-
Sphere Formation Medium: Serum-free DMEM/F12 medium supplemented with 0.4% BSA, 0.2x B27 supplement, 10 ng/mL recombinant EGF, and 10 ng/mL bFGF.
-
Incubation: Culture for 10 days to allow for sphere formation.
-
Analysis: Count the number of spheres formed and capture images.
3.3. Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Protein Extraction: For 2D cultures, treat cells in 12-well plates with this compound and then collect. For 3D cultures, collect spheres from 24-well plates, wash with PBS, and extract proteins using RIPA lysis buffer.
-
Protein Quantification: Quantify protein extracts using the DC Bio-Rad Protein Assay.
-
Electrophoresis: Mix equal amounts of protein lysate with Laemmli Sample Buffer and run on a 12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, p-ERK, ERK, p-AKT, AKT, p53, p21, and PCNA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) system.
3.4. Flow Cytometry for Cell Cycle Analysis
This method is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Treat HCT116 and HT29 cells with this compound for 24 and 72 hours.
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits colon CSCs by downregulating β-catenin, AKT, and ERK pathways.
References
The Diiminoquinone Analogue DIQ3: A Technical Whitepaper on its Pharmacological Properties and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the pharmacological properties of 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile, designated as DIQ3. A novel heterocyclic compound, this compound has demonstrated significant potential as an anticancer agent, particularly in the context of colorectal cancer (CRC). This guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from in vitro studies, details relevant experimental protocols, and visualizes key cellular signaling pathways and experimental workflows. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel oncology therapeutics.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant challenge posed by tumor relapse, often attributed to a subpopulation of cancer stem cells (CSCs) that are resistant to conventional chemotherapeutics.[1] The quest for novel therapeutic agents that can effectively target both the bulk tumor and the resilient CSC population is of paramount importance. This compound, a diiminoquinone derivative, has emerged as a promising candidate in this arena.[1][2] This whitepaper will delve into the core pharmacological characteristics of this compound, with a focus on its demonstrated efficacy against colon cancer cells.
Pharmacological Profile of this compound
Anticancer Activity
This compound exhibits potent cytotoxic and antiproliferative effects against human colorectal cancer cell lines in a time- and dose-dependent manner.[3] Its activity extends to the inhibition of key processes involved in metastasis, including cell migration and invasion.[1] A crucial aspect of this compound's pharmacological profile is its ability to target and inhibit the self-renewal capacity of colon cancer stem/progenitor cells, a key factor in preventing tumor recurrence.[1][4]
Mechanism of Action
The anticancer effects of this compound are multifaceted and appear to be mediated through the modulation of several critical oncogenic signaling pathways. Mechanistic studies have revealed that this compound can induce apoptosis and cause cell cycle arrest in colorectal cancer cells.[1][3] Furthermore, this compound has been shown to downregulate the principal components of signaling pathways frequently dysregulated in cancer, including the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK pathways.[1][4] The generation of reactive oxygen species (ROS) has also been implicated in the cellular response to this compound.[1]
Quantitative In Vitro Data
The following tables summarize the key quantitative findings from in vitro studies investigating the pharmacological effects of this compound on human colorectal cancer cell lines.
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Time Point (hours) | IC50 (µM) | Citation |
| HCT116 | MTT | 48 | ~4 | [3] |
| HT29 | MTT | 48 | ~4 | [3] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Colorectal Cancer Cell Lines (at 72 hours)
| Cell Line | Treatment | Parameter | Result | Citation |
| HCT116 | 4 µM this compound | Total Apoptotic Cells | 61% | [3] |
| HT29 | 4 µM this compound | Total Apoptotic Cells | 70% | [3] |
| HCT116 | 4 µM this compound | Sub-G1 Phase Cells | 3.5-fold increase | [3] |
| HT29 | 4 µM this compound | Sub-G1 Phase Cells | 5.0-fold increase | [3] |
Table 3: Effects of this compound on Cancer Stem Cell Properties
| Cell Line | Assay | Treatment | Effect | Citation |
| HCT116 | Colonosphere Formation | 0.5 and 1 µM this compound | >50% reduction in Sphere Forming Unit (SFU) at generation 1 | [1] |
| HT29 | Colonosphere Formation | 0.5 and 1 µM this compound | >50% reduction in Sphere Forming Unit (SFU) at generation 1 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound.
Caption: Signaling pathways downregulated by this compound.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound in a laboratory setting.
Caption: A generalized workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Anticancer Effects
This diagram illustrates the logical flow from this compound's molecular interactions to its ultimate anticancer outcomes.
Caption: Logical flow of this compound's anticancer mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological properties.
MTT Cell Viability Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 4, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell viability.
Wound Healing (Scratch) Assay
This assay is employed to evaluate cell migration.
-
Cell Seeding: Seed cells in 6-well plates and grow them to confluence.
-
Scratch Creation: Create a linear scratch in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a sub-lethal concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium containing this compound or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 48 hours).
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of stained, invaded cells in several microscopic fields.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Colonosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Single-Cell Suspension: Prepare a single-cell suspension of colorectal cancer cells.
-
Cell Seeding: Seed the cells at a low density (e.g., 1000 cells/well) in ultra-low attachment 6-well plates.
-
Culture Medium: Culture the cells in serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Add this compound at sub-toxic concentrations (e.g., 0.5, 1 µM) or vehicle control to the medium.
-
Sphere Formation: Incubate the plates for 7-10 days to allow for the formation of colonospheres.
-
Sphere Counting: Count the number of spheres with a diameter greater than a certain threshold (e.g., 50 µm).
-
Data Analysis: Calculate the Sphere Forming Unit (SFU) percentage: (Number of spheres / Number of cells seeded) x 100.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound is a novel diiminoquinone analogue with significant pharmacological potential as an anticancer agent, particularly for colorectal cancer. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the downregulation of critical oncogenic signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. The ability of this compound to target the cancer stem cell population addresses a critical unmet need in oncology drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to further elucidate the therapeutic potential of this compound and similar compounds.
References
- 1. Diallyl trisulfide inhibits migration, invasion and angiogenesis of human colon cancer HT-29 cells and umbilical vein endothelial cells, and suppresses murine xenograft tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BRD3 eradicates nuclear TYRO3-induced colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on DIQ3 Anticancer Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early-stage research concerning the anticancer properties of the novel diiminoquinone compound, DIQ3. The information presented herein is synthesized from foundational in vitro studies on colorectal and prostate cancer cell lines. This document details the quantitative effects of this compound on cancer cell viability and behavior, outlines the experimental methodologies employed in these seminal studies, and visualizes the key signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The anticancer activity of this compound has been quantified through various assays, primarily on human colorectal cancer (CRC) cell lines HCT116 and HT29, and prostate cancer (PCa) cell lines PC3 and DU145. The data consistently demonstrates a dose- and time-dependent inhibitory effect on cancer cell proliferation and survival.
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cells
| Cell Line | Concentration (µM) | Exposure Time (h) | Inhibition of Cell Proliferation (%) | IC50 (µM) |
| HCT116 | 4 | 24 | >30% | ~4 |
| 48 | >50% | |||
| 72 | >50% | |||
| HT29 | 4 | 24 | >30% | ~4 |
| 48 | >50% | |||
| 72 | >50% | |||
| Data synthesized from studies demonstrating significant inhibition of proliferation at micromolar concentrations. The IC50 was determined to be approximately 4 µmol/L in both HCT116 and HT29 cell lines.[1] |
Table 2: Effects of this compound on Colorectal Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment Condition | Observation |
| HCT116 | Wound Healing | This compound (IC50) | >70% inhibition of wound closure at 72h |
| HT29 | Wound Healing | This compound (IC50) | >70% inhibition of wound closure at 72h |
| HCT116 | Invasion Assay | This compound (IC50) | Remarkable decrease in invasive cells (<2-fold) at 72h |
| HT29 | Invasion Assay | This compound (IC50) | Remarkable decrease in invasive cells (<2-fold) at 72h |
| This compound significantly impairs the migratory and invasive capabilities of colorectal cancer cells.[1] |
Table 3: Impact of this compound on Cancer Stem Cell Properties
| Cell Line/Model | Assay | Concentration (µM) | Effect |
| HCT116 | Sphere Formation | 0.1 | Significant inhibition of sphere forming unit (SFU) |
| HT29 | Sphere Formation | 1 (sub-toxic) | Reduced sphere-forming and self-renewal ability |
| PC3 (Prostate) | Prostatosphere Formation | 1 (sub-toxic) | Reduced formation ability and size |
| DU145 (Prostate) | Prostatosphere Formation | 1 (sub-toxic) | Reduced formation ability and size |
| Patient-Derived Organoids (Colon) | Organoid Growth | Not specified | Highly significant decrease in count and size |
| Patient-Derived Organoids (Prostate) | Organoid Growth | 1 (sub-toxic) | Significant decrease in count and size |
| This compound demonstrates potent activity against cancer stem-like cells by inhibiting their self-renewal capacity and the growth of patient-derived tumor organoids.[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research on this compound.
Cell Proliferation and Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human colorectal cancer cell lines (HCT116, HT29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 4, and 10 µmol/L) or vehicle control (DMSO, <0.1%) for different time points (24, 48, and 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This method is used to study directional cell migration in vitro.
-
Cell Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells.
-
Treatment: The cells are then incubated with fresh media containing this compound at its IC50 concentration or a vehicle control.
-
Imaging: Images of the scratch are captured at different time points (e.g., 0, 24, 48, and 72 hours) using a microscope.
-
Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated relative to the initial scratch area.
Cancer Stem Cell Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells.
-
Cell Preparation: A single-cell suspension of cancer cells is prepared.
-
Seeding: Cells are seeded at a low density (e.g., 1000 cells/well) in ultra-low attachment 96-well plates.
-
Culture Medium: The cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of undifferentiated cells.
-
Treatment: this compound at sub-toxic concentrations (e.g., 0.1 or 1 µmol/L) or a vehicle control is added to the culture medium.
-
Sphere Formation: The plates are incubated for 7-14 days to allow for the formation of spheres (spheroids).
-
Quantification: The number and size of the spheres are quantified using a microscope. Sphere-forming efficiency is calculated as the number of spheres formed divided by the initial number of cells seeded.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound are attributed to its ability to downregulate key oncogenic signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating this compound's efficacy.
Caption: this compound-mediated downregulation of oncogenic signaling pathways.
Caption: Postulated mechanism of this compound action on key signaling nodes.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of DIQ3: A Technical Guide for Drug Development Professionals
Introduction
DIQ3, a novel diiminoquinone derivative, has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models of human colorectal cancer.[1][2] Its ability to inhibit cell proliferation, migration, and invasion, while inducing apoptosis, underscores its therapeutic potential.[1] Mechanistic studies have revealed that this compound perturbs key oncogenic signaling pathways, including Wnt/β-catenin, AKT, and ERK.[1] This technical guide provides a comprehensive framework for the identification and validation of the direct molecular targets of this compound, a critical step in its development as a targeted cancer therapy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the precise mechanism of action of novel therapeutic compounds.
Section 1: Target Identification Strategies for this compound
The process of identifying the specific molecular entities with which a small molecule interacts is known as target identification.[3] For a compound like this compound, a multi-pronged approach combining computational, biochemical, and cell-based methods is recommended to ensure robust and reliable results.
1.1. Affinity-Based Proteomics
Affinity-based proteomics aims to isolate target proteins based on their direct binding to a ligand of interest.
-
Experimental Protocol: Affinity Chromatography Pulldown Assay
-
Probe Synthesis: Synthesize a this compound analog functionalized with a linker and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains its biological activity.
-
Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated magnetic beads or agarose resin.
-
Cell Lysate Preparation: Prepare total protein lysates from colorectal cancer cell lines (e.g., HCT116, HT29) that are sensitive to this compound treatment.
-
Incubation: Incubate the immobilized this compound probe with the cell lysate to allow for the formation of protein-DIQ3 complexes. Include a control with beads alone or beads with a non-biotinylated this compound to identify non-specific binders.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Presentation: Potential this compound-Interacting Proteins
| Protein ID | Protein Name | Mass Spec Score | Cellular Function |
| Example: P35568 | GSK3B | High | Kinase, Wnt pathway |
| Example: P31749 | AKT1 | High | Kinase, PI3K pathway |
| Example: P27361 | MAPK3 (ERK1) | Medium | Kinase, MAPK pathway |
1.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for identifying target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact colorectal cancer cells with this compound or a vehicle control (DMSO).
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
-
-
Visualization: CETSA Workflow
Caption: Workflow for CETSA to identify this compound target engagement.
1.3. Genetic Approaches
Genetic methods, such as CRISPR-based screening, can identify genes that modulate cellular sensitivity to a drug, thereby pointing to potential targets or pathway components.
-
Experimental Protocol: CRISPR-Cas9 Knockout Screen
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a this compound-sensitive cancer cell line.
-
Drug Selection: Treat the cell population with a sublethal dose of this compound.
-
Genomic DNA Extraction: Isolate genomic DNA from both this compound-treated and untreated cell populations.
-
Sequencing and Analysis: Amplify and sequence the guide RNA (gRNA) cassettes to determine their relative abundance in each population. Genes whose knockout confers resistance to this compound are considered potential targets or key pathway members.
-
Section 2: Target Validation
Once potential targets are identified, they must be validated to confirm their role in the biological effects of this compound.
2.1. In Vitro Validation
-
Experimental Protocol: Recombinant Protein Binding Assay
-
Protein Expression and Purification: Express and purify the recombinant candidate target protein.
-
Binding Assays: Perform in vitro binding assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics of this compound to the purified protein.
-
-
Experimental Protocol: In Vitro Kinase Assay (if the target is a kinase)
-
Assay Setup: Set up a kinase reaction with the recombinant kinase, its substrate, and ATP.
-
This compound Treatment: Add varying concentrations of this compound to the reaction.
-
Activity Measurement: Measure the kinase activity by quantifying substrate phosphorylation. A dose-dependent decrease in activity confirms this compound-mediated inhibition.
-
-
Data Presentation: In Vitro Validation Data
| Target Protein | Binding Affinity (Kd) | IC50 (Kinase Assay) |
| Example: GSK3B | 50 nM | 100 nM |
| Example: AKT1 | 200 nM | 500 nM |
2.2. Cellular Validation
-
Experimental Protocol: Target Knockdown/Knockout
-
Gene Silencing: Use siRNA or CRISPR-Cas9 to knockdown or knockout the expression of the candidate target gene in cancer cells.
-
Phenotypic Analysis: Assess whether the loss of the target protein phenocopies the effects of this compound treatment (e.g., reduced proliferation, induction of apoptosis).
-
Rescue Experiment: In knockout cells, express a mutated version of the target that does not bind this compound. If this rescues the this compound-induced phenotype, it provides strong evidence for on-target activity.
-
-
Visualization: this compound Signaling Pathway Perturbation
Caption: Hypothesized signaling pathways affected by this compound.
Conclusion
The systematic approach detailed in this guide, encompassing target identification through proteomic and genetic screens, followed by rigorous in vitro and cellular validation, will be instrumental in elucidating the precise molecular targets of this compound. A thorough understanding of its mechanism of action is paramount for the continued development of this compound as a targeted anti-cancer therapeutic and for the identification of patient populations most likely to benefit from its administration.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
Methodological & Application
Application Notes and Protocols for DIQ3 in 2D Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of DIQ3, a novel diiminoquinone compound, in various 2D cell culture assays. This compound has demonstrated significant anticancer effects, particularly against colorectal cancer cell lines, by inhibiting cell proliferation, inducing apoptosis, and targeting cancer stem cells.[1][2][3][4]
Introduction to this compound
This compound is a synthetic heterocyclic compound that has emerged as a promising agent in cancer research.[5][6] Studies have shown its efficacy in reducing the viability of cancer cells at concentrations that are not toxic to normal cells.[5][6] Its mechanism of action involves the modulation of key oncogenic signaling pathways, making it a subject of interest for therapeutic development.[1][2][4][7]
Mechanism of Action:
This compound exerts its anticancer effects through the downregulation of several critical signaling pathways involved in cell survival, proliferation, and stemness, including:
-
β-catenin pathway: Inhibition of this pathway is crucial in targeting cancer stem cells.[1][7]
-
AKT pathway: Downregulation of AKT signaling contributes to the induction of apoptosis.[1][7]
-
ERK pathway: Inhibition of the ERK pathway plays a role in suppressing cell proliferation.[1][7]
This compound has also been shown to induce cell cycle arrest, leading to an accumulation of cells in the sub-G1 phase, and to promote apoptosis.[1][2]
Data Summary
The following table summarizes the reported cytotoxic activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Time Point | Reference |
| HCT116 | Colorectal Carcinoma | MTT | ~4 µM | 72h | [3] |
| HT29 | Colorectal Adenocarcinoma | MTT | ~4 µM | 72h | [3] |
Signaling Pathway Modulated by this compound
The following diagram illustrates the key signaling pathways affected by this compound treatment in cancer cells.
Caption: this compound inhibits key oncogenic signaling pathways.
Experimental Protocols
The following are detailed protocols for common 2D cell culture assays to evaluate the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After 4 hours, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specific time (e.g., 48 or 72 hours).[2]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time points.
-
Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis assay protocol. Wash the cell pellet with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[2]
Experimental Workflow
The following diagram outlines a general workflow for evaluating the anticancer effects of this compound in 2D cell culture.
Caption: Workflow for assessing this compound in 2D cell culture.
Note on KIF15
While the initial query mentioned this compound as a selective inhibitor of KIF15, the available scientific literature predominantly characterizes this compound as a diiminoquinone compound with anticancer effects mediated through the inhibition of β-catenin, AKT, and ERK signaling pathways.[1][4][7] Kinesin family member 15 (KIF15) is indeed a crucial motor protein involved in mitotic spindle formation and is considered a therapeutic target in cancer.[8][9] Inhibition of KIF15 has been shown to suppress cancer cell proliferation and induce apoptosis, often through modulation of the MEK-ERK and PI3K-AKT signaling pathways.[10][11] However, based on the reviewed literature, a direct link between this compound and the inhibition of KIF15 has not been established. Researchers interested in KIF15 inhibition should refer to literature on specific KIF15 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIF15 promotes the development and progression of chordoma via activating PI3K-AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DIQ3 Treatment in 3D Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the treatment of three-dimensional (3D) organoid models with the novel diiminoquinone compound, DIQ3. This compound has demonstrated potent anticancer effects in colorectal cancer (CRC) models by targeting cancer stem cells (CSCs) and key oncogenic signaling pathways.[1][2] These application notes are designed to guide researchers in utilizing this compound for preclinical drug evaluation in patient-derived and cell-line-derived organoids.
Organoids, as self-organizing 3D structures, recapitulate the complex architecture and heterogeneity of in vivo tumors, offering a more physiologically relevant model for drug screening compared to traditional 2D cell cultures.[3][4] This protocol outlines the procedures for organoid culture, this compound treatment, and subsequent analysis of viability, apoptosis, and signaling pathway modulation.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting crucial signaling pathways implicated in cancer cell proliferation, survival, and stemness. Specifically, this compound has been shown to downregulate the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK signaling pathways.[1][2]
Caption: this compound inhibits Wnt/β-catenin, PI3K/AKT, and MAPK/ERK signaling pathways.
Experimental Protocols
Patient-Derived Organoid (PDO) Culture and Maintenance
This protocol is adapted from established methods for generating and maintaining colorectal cancer organoids.[3]
Materials:
-
Fresh colorectal tumor tissue
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12 medium
-
Matrigel® Matrix
-
Organoid Growth Medium (see recipe below)
-
6-well and 96-well culture plates
-
Cell recovery solution
Organoid Growth Medium Recipe:
-
Advanced DMEM/F12
-
1x GlutaMAX™
-
1x HEPES
-
1x Penicillin-Streptomycin
-
1x B27™ Supplement
-
1x N2 Supplement
-
1.25 mM N-Acetylcysteine
-
50 ng/mL Human EGF
-
100 ng/mL Human Noggin
-
500 ng/mL Human R-spondin1
-
10 µM Y-27632
Procedure:
-
Tissue Digestion: Mince fresh tumor tissue and digest with Gentle Cell Dissociation Reagent to obtain a single-cell suspension.
-
Matrigel Embedding: Resuspend the cell pellet in Matrigel® on ice. Plate 40 µL domes of the Matrigel-cell suspension into a pre-warmed 6-well plate.
-
Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.
-
Culture: Add 2 mL of Organoid Growth Medium to each well. Culture at 37°C and 5% CO2.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When organoids become dense and the lumen darkens (typically every 7-10 days), passage them by mechanically disrupting the Matrigel domes, collecting the organoids, and re-plating them at a 1:3 to 1:5 ratio.
This compound Treatment of 3D Organoids
Materials:
-
Established organoid cultures in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Organoid Growth Medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seeding for Assay: Plate organoids in 5 µL Matrigel domes in a 96-well plate.[5]
-
Drug Preparation: Prepare serial dilutions of this compound in Organoid Growth Medium. A final concentration range of 0.1 µM to 10 µM is recommended for initial screening. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the this compound-containing medium or control medium (with 0.1% DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
Caption: Workflow for this compound treatment and analysis in 3D organoid models.
Cell Viability Assay
The CellTiter-Glo® 3D Cell Viability Assay is recommended for quantifying ATP, an indicator of metabolically active cells.[6]
Procedure:
-
Equilibrate the 96-well plate and CellTiter-Glo® 3D Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Apoptosis Assay
Apoptosis can be assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or high-content imaging.[4][7]
Procedure for Imaging:
-
Wash organoids gently with PBS.
-
Add Annexin V-FITC and PI staining solution to the wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Acquire images using a high-content imaging system. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive, and late apoptotic/necrotic cells will be positive for both Annexin V and PI.
High-Content Imaging and Analysis
High-content imaging allows for the quantitative analysis of morphological changes and protein expression within the 3D organoid structure.[8][9]
Procedure:
-
Fixation and Permeabilization: Fix organoids with 4% paraformaldehyde and permeabilize with 0.5% Triton™ X-100.
-
Immunofluorescence Staining: Block with 5% BSA and incubate with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved Caspase-3 for apoptosis, or pathway-specific markers like phosphorylated ERK). Follow with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire z-stack images using a confocal microscope or high-content imaging system.[10]
-
Image Analysis: Use image analysis software to quantify organoid size, number, and fluorescence intensity of stained markers.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Organoid Viability
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Control) | 150,000 | 12,000 | 100% |
| 0.1 | 135,000 | 10,500 | 90% |
| 1.0 | 82,500 | 7,800 | 55% |
| 5.0 | 37,500 | 4,200 | 25% |
| 10.0 | 15,000 | 2,100 | 10% |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Morphological and Apoptotic Response to this compound Treatment
| Treatment | Average Organoid Diameter (µm) | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 Intensity (Arbitrary Units) |
| Control (0.1% DMSO) | 250 | 5% | 150 |
| This compound (1 µM) | 150 | 35% | 600 |
| 5-Fluorouracil (Positive Control) | 120 | 45% | 750 |
Note: Data are hypothetical and for illustrative purposes. A sub-toxic dose of 1 µmol/L of DIQ has been shown to significantly reduce the count and size of patient-derived organoids.[1][7]
Conclusion
This protocol provides a comprehensive framework for evaluating the efficacy of this compound in 3D organoid models. The use of patient-derived organoids in conjunction with these detailed methodologies can provide valuable insights into the therapeutic potential of this compound and aid in the development of personalized cancer therapies. The quantitative assays and high-content imaging approaches described will allow for a robust assessment of this compound's impact on organoid viability, apoptosis, and key signaling pathways.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-Derived Organoids of Colorectal Cancer: A Useful Tool for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. The Multifaceted Role of Human Dickkopf-3 (DKK-3) in Development, Immune Modulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of PI3K/AKT and MEK/ERK Pathways Induces Synergistic Antitumor Effects in Diffuse Intrinsic Pontine Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Imaging-Based Machine Learning Analysis of Patient-Derived Tumor Organoid Drug Response [frontiersin.org]
Preparing DIQ3 Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIQ3, a novel diiminoquinone analog, has demonstrated significant potential as an anti-cancer agent, particularly in studies involving colorectal cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, including Wnt/β-catenin, AKT, and ERK, which are critical in cancer cell proliferation and survival. Accurate and reproducible in vitro studies rely on the correct preparation of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions to ensure consistency and reliability in experimental outcomes.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Full Chemical Name | 2-(5-Imino-5H-isoquinolino[3,4-b]quinoxalin-7-ylmethyl)benzonitrile | [1] |
| Molecular Formula | C₂₃H₁₅N₅ | [2] |
| Molecular Weight | 361.40 g/mol | [2] |
| CAS Number | 2258636-02-9 | [2] |
| Biological Activity | Inhibits cell viability and self-renewal of colorectal cancer cells. Downregulates Wnt/β-catenin, AKT, and ERK signaling pathways. | [3] |
| In Vitro Model | HCT116 and HT29 human colon cancer cell lines. | [3] |
| Effective Concentration Range | 1 - 10 µM (Significant inhibition of cell viability observed at ≥ 4 µM in HCT116 cells). | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from common practices for poorly soluble quinoline-based compounds. |
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Pre-weighing Preparations: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood.
-
Weighing this compound: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 361.40 g/mol ), the required volume of DMSO is calculated as follows:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (L) = 0.001 g / (0.010 mol/L * 361.40 g/mol ) = 0.0002767 L Volume (µL) = 276.7 µL
-
Dissolving this compound: Add 276.7 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved. If particulates remain, sonicate the solution in a room temperature water bath for 5-10 minutes.
-
Storage: Once the this compound is fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
II. Preparation of Working Solutions
For most cell culture experiments, the 10 mM DMSO stock solution will need to be further diluted in cell culture medium to the desired final concentration.
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform a serial dilution. For example, to prepare a 100 µM working solution, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Further dilute the 10 mM or 1 mM stock solution into the appropriate cell culture medium to achieve the final desired concentration (e.g., 1, 5, or 10 µM).
-
Important: To prevent precipitation of the compound (a phenomenon known as "DMSO shock"), add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental conditions (typically ≤ 0.5%). This control is essential to distinguish the effects of this compound from any potential effects of the solvent.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: this compound mechanism of action on key signaling pathways.
References
- 1. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Integrated analysis on the physicochemical properties of dihydropyridine calcium channel blockers in grapefruit juice interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DIQ3 in Colonosphere Formation Assays: A Potent Inhibitor of Colon Cancer Stem Cell Self-Renewal
Abstract
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality, with cancer stem cells (CSCs) implicated in tumor recurrence and therapeutic resistance. The colonosphere formation assay is a critical in vitro tool for studying the self-renewal and tumorigenic potential of colon CSCs. This application note details the use of DIQ3, a novel diiminoquinone compound, as a potent inhibitor of colonosphere formation. This compound has been shown to significantly reduce the number and size of colonospheres derived from the human colorectal cancer cell lines HCT116 and HT29. Mechanistically, this compound exerts its effects by downregulating key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/AKT, and MAPK/ERK, which are crucial for the maintenance of CSC populations. This document provides detailed protocols for the application of this compound in colonosphere assays and summarizes the available quantitative data on its efficacy.
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and relapse.[1] The ability of single cancer cells to form three-dimensional, non-adherent spherical clusters, termed "colonospheres," in serum-free suspension culture is a hallmark of colon CSCs. This assay serves as a valuable platform for screening and characterizing potential anti-CSC therapeutic agents.
This compound is a diiminoquinone derivative that has demonstrated significant anticancer activity.[2] Studies have shown that this compound effectively targets the colon CSC population by inhibiting their self-renewal capacity, as evidenced by a reduction in colonosphere formation.[2] This inhibitory effect is attributed to the compound's ability to modulate critical signaling pathways that are frequently dysregulated in colorectal cancer.[2]
Data Presentation
Treatment with this compound has been shown to significantly inhibit the sphere-forming unit (SFU) of HCT116 colon cancer cells in a dose-dependent manner. While comprehensive quantitative data for both HCT116 and HT29 cell lines regarding the precise percentage reduction in sphere size and number are not fully detailed in the available literature, the inhibitory effect is consistently reported as significant.
Table 1: Effect of this compound on HCT116 Colonosphere Formation
| This compound Concentration (µM) | Sphere Forming Unit (SFU) (% of Control) | Statistical Significance (p-value) |
| 0.01 | ~100% | - |
| 0.1 | Significantly Reduced | P < 0.05 |
| 1 | Significantly Reduced | P < 0.05 |
Note: The data is derived from graphical representations in the cited literature and indicates a significant reduction in the sphere forming unit (SFU) at concentrations of 0.1 µM and 1 µM.[3] A sub-toxic dose of 1 µmol/L was found to effectively reduce the sphere-forming and self-renewal ability of both HCT116 and HT29 stem/progenitor cells.[2]
Signaling Pathways and Experimental Workflow
This compound-mediated inhibition of colonosphere formation is associated with the downregulation of key signaling pathways crucial for cancer stem cell survival and self-renewal.
Caption: this compound inhibits colon cancer stem cell self-renewal by downregulating the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK signaling pathways.
The experimental workflow for assessing the effect of this compound on colonosphere formation is a multi-step process.
Caption: Workflow for the colonosphere formation assay to evaluate the effect of this compound on colon cancer stem cells.
Experimental Protocols
Materials
-
Human colorectal cancer cell lines (HCT116, ATCC CCL-247; HT29, ATCC HTB-38)
-
DMEM/F-12 medium (e.g., Gibco)
-
B-27 Supplement (50X), serum-free (e.g., Gibco)
-
Human recombinant Epidermal Growth Factor (EGF) (20 ng/mL final concentration) (e.g., R&D Systems)
-
Human recombinant basic Fibroblast Growth Factor (bFGF) (20 ng/mL final concentration) (e.g., R&D Systems)
-
Heparin (4 µg/mL final concentration) (e.g., Sigma-Aldrich)
-
Penicillin-Streptomycin (1X final concentration) (e.g., Gibco)
-
Trypsin-EDTA (0.25%) (e.g., Gibco)
-
Phosphate-Buffered Saline (PBS), sterile
-
Ultra-low attachment 6-well or 96-well plates (e.g., Corning Costar)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol for Colonosphere Formation Assay
-
Cell Culture Maintenance:
-
Culture HCT116 and HT29 cells as monolayers in DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Preparation of Single-Cell Suspension:
-
Aspirate the culture medium from a sub-confluent flask of cells.
-
Wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium (containing FBS).
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in serum-free sphere-forming medium (DMEM/F-12 supplemented with B-27, EGF, bFGF, and Heparin).
-
Perform a viable cell count using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
-
Seeding Cells for Colonosphere Formation:
-
Dilute the single-cell suspension in sphere-forming medium to a final density of 1,000-5,000 viable cells/mL.
-
Seed 2 mL of the cell suspension per well into an ultra-low attachment 6-well plate (for a total of 2,000-10,000 cells per well). Alternatively, seed 200 µL per well in a 96-well plate.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in sphere-forming medium from the 10 mM stock solution. A final concentration of 1 µM is recommended based on published data.[2]
-
Prepare a vehicle control with the same final concentration of DMSO as in the this compound-treated wells.
-
Add the appropriate volume of the this compound working solution or vehicle control to the wells.
-
Gently swirl the plates to mix.
-
-
Incubation and Sphere Formation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days.
-
Replenish the medium with fresh sphere-forming medium containing this compound or vehicle every 2-3 days by adding 1 mL of fresh medium to each well of a 6-well plate (or 100 µL to a 96-well plate). Be careful not to aspirate the spheres.
-
-
Quantification of Colonospheres:
-
After the incubation period, capture images of the colonospheres in each well using an inverted microscope at 4x or 10x magnification.
-
Count the number of spheres with a diameter greater than 50 µm in at least three random fields of view per well.
-
Measure the diameter of the spheres using image analysis software.
-
Calculate the Sphere Forming Efficiency (SFE) using the following formula: SFE (%) = (Number of colonospheres formed / Number of cells seeded) x 100
-
Conclusion
This compound is a promising therapeutic agent that effectively targets the colon cancer stem cell population by inhibiting their self-renewal capacity. The colonosphere formation assay is a robust method to evaluate the efficacy of this compound and other potential anti-CSC compounds. The protocols and data presented in this application note provide a framework for researchers to investigate the role of this compound in colorectal cancer and to explore its potential in the development of novel cancer therapies. Further investigation is warranted to elucidate the precise molecular target of this compound within the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK pathways to fully understand its mechanism of action.
References
Application Notes and Protocols: Assessing DIQ3 Cytotoxicity in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIQ3, a novel diiminoquinone compound, has emerged as a promising candidate in cancer therapy due to its selective cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells. This document provides a comprehensive overview of this compound's mechanism of action and detailed protocols for assessing its cytotoxicity. The information presented here is intended to guide researchers in evaluating the therapeutic potential of this compound and similar compounds.
This compound has been shown to significantly inhibit the proliferation of human colorectal cancer cell lines, such as HCT116 and HT29, in a time- and dose-dependent manner.[1] Notably, concentrations that are cytotoxic to cancer cells have been observed to be significantly less so to normal human intestinal cells (FHs74Int). The mechanism of action appears to be multifactorial, involving the induction of apoptosis and the targeting of cancer stem cells (CSCs) through the downregulation of key oncogenic signaling pathways, including β-catenin, AKT, and ERK.[1][2]
Data Presentation: Comparative Cytotoxicity of this compound
The selective cytotoxicity of this compound is a key indicator of its therapeutic potential. The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer and normal cell lines.
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 24 | ~4 |
| 48 | <4 | ||
| 72 | <4 | ||
| HT29 | Human Colon Adenocarcinoma | 24 | ~4 |
| 48 | <4 | ||
| 72 | <4 |
| Normal Cell Line | Cell Type | Incubation Time (h) | Cytotoxicity Profile |
| FHs74Int | Human Fetal Small Intestinal Epithelium | 24 | Low to no cytotoxicity observed at 4 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for assessing its cytotoxicity.
Caption: Proposed signaling pathway inhibited by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Cell Culture
Materials:
-
Cancer cell lines (e.g., HCT116, HT29)
-
Normal cell line (e.g., FHs74Int)
-
Appropriate culture medium (e.g., DMEM, McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture all cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.
MTT Assay for Cell Viability
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Observe the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Trypan Blue Exclusion Assay for Cell Viability
Materials:
-
Cultured cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Harvest the cells after this compound treatment by trypsinization.
-
Resuspend the cells in culture medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
3D Sphere Formation Assay for Cancer Stem Cell Assessment
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
This compound
-
Microscope
Protocol:
-
Prepare a single-cell suspension of cancer cells.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free medium containing this compound at various concentrations.
-
Incubate for 7-14 days, replenishing the medium with fresh growth factors and this compound every 2-3 days.
-
Monitor the formation of spheres (spheroids) under a microscope.
-
Count the number of spheres and measure their diameter.
-
Calculate the sphere formation efficiency (SFE): (Number of spheres formed / Number of cells seeded) x 100.
Immunofluorescence Staining for Proliferation and Stem Cell Markers
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA or normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki67, anti-CD44)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound.
-
After treatment, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
Materials:
-
This compound-treated cells
-
Cold 70% ethanol for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cytotoxic and mechanistic properties of this compound. The data consistently demonstrates the compound's selective efficacy against colorectal cancer cells, highlighting its potential as a targeted therapeutic agent. The detailed methodologies will enable researchers to reproduce and expand upon these findings, contributing to the further development of this compound and other novel anti-cancer compounds.
References
Application Notes and Protocols: Western Blot Analysis of HCT116 Cells Following DIQ3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIQ3 is a novel heterocyclic compound demonstrating significant anti-cancer properties, particularly against colon cancer. Studies have shown that this compound effectively inhibits the proliferation of HCT116 human colon cancer cells and targets the self-renewal capacity of cancer stem cells. A key indicator of this anti-proliferative effect is the observed reduction in the expression of the proliferation marker Ki67. While the precise molecular mechanisms of this compound are still under investigation, its impact on cancer stem cell viability and proliferation suggests a potential modulation of key signaling pathways that govern these processes.
This document provides detailed protocols for performing Western blot analysis to investigate the effects of this compound on proteins within critical signaling pathways implicated in cancer stem cell biology and proliferation, namely the Wnt/β-catenin, PI3K/Akt/mTOR, and Notch pathways. The provided data is hypothetical and for illustrative purposes to guide researchers in their experimental design and data analysis.
Data Presentation: Hypothetical Quantitative Analysis of Protein Expression
The following tables present hypothetical quantitative data from Western blot experiments designed to assess the dose-dependent effects of this compound on key signaling proteins in HCT116 cells after a 48-hour treatment. The data is presented as normalized protein expression relative to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Proteins
| Target Protein | Vehicle Control (Normalized Expression) | This compound (2 µM) (Normalized Expression) | This compound (5 µM) (Normalized Expression) | This compound (10 µM) (Normalized Expression) |
| β-catenin | 1.00 | 0.65 | 0.30 | 0.15 |
| c-Myc | 1.00 | 0.55 | 0.25 | 0.10 |
| Cyclin D1 | 1.00 | 0.70 | 0.40 | 0.20 |
Table 2: Effect of this compound on PI3K/Akt/mTOR Signaling Pathway Proteins
| Target Protein | Vehicle Control (Normalized Expression) | This compound (2 µM) (Normalized Expression) | This compound (5 µM) (Normalized Expression) | This compound (10 µM) (Normalized Expression) |
| p-Akt (Ser473) | 1.00 | 0.75 | 0.45 | 0.20 |
| Total Akt | 1.00 | 0.98 | 0.95 | 0.96 |
| p-mTOR (Ser2448) | 1.00 | 0.60 | 0.35 | 0.18 |
| Total mTOR | 1.00 | 0.97 | 0.99 | 0.94 |
Table 3: Effect of this compound on Notch Signaling Pathway Proteins
| Target Protein | Vehicle Control (Normalized Expression) | This compound (2 µM) (Normalized Expression) | This compound (5 µM) (Normalized Expression) | This compound (10 µM) (Normalized Expression) |
| Notch1-ICD | 1.00 | 0.80 | 0.50 | 0.25 |
| Hes1 | 1.00 | 0.70 | 0.40 | 0.15 |
Table 4: Effect of this compound on Proliferation Marker
| Target Protein | Vehicle Control (Normalized Expression) | This compound (2 µM) (Normalized Expression) | This compound (5 µM) (Normalized Expression) | This compound (10 µM) (Normalized Expression) |
| Ki67 | 1.00 | 0.60 | 0.25 | 0.10 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to final concentrations (e.g., 2 µM, 5 µM, 10 µM). A vehicle control with the same concentration of DMSO should be included.
-
Incubation: Replace the culture medium with the this compound-containing medium or vehicle control and incubate for the desired time period (e.g., 48 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 150-200 µL of ice-cold RIPA lysis buffer (see recipe below) supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay Method: Use a Bradford or BCA protein assay kit to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Measurement: Follow the manufacturer's instructions for the chosen assay to measure the absorbance and calculate the protein concentration.
Protocol 4: Western Blot Analysis
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with 4X Laemmli sample buffer (see recipe below) to a final concentration of 1X. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples and a pre-stained protein ladder onto a 4-12% gradient or a suitable percentage SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-Akt, Notch1-ICD, Ki67, and a loading control like β-actin or GAPDH) diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control.
Buffer Recipes
-
RIPA Lysis Buffer (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktails just before use.
-
-
4X Laemmli Sample Buffer (10 mL):
-
2.0 mL of 1M Tris-HCl, pH 6.8
-
0.8 g of SDS
-
4.0 mL of Glycerol
-
0.4 mL of 14.7 M β-mercaptoethanol (add just before use)
-
0.002 g of Bromophenol Blue
-
Add distilled water to 10 mL.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of HCT116 cells after this compound treatment.
Caption: Hypothesized signaling pathways inhibited by this compound in colon cancer stem cells.
Application Note: Measuring the Anti-Proliferative Effects of DIQ3 Using Ki67 Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diiminoquinone (DIQ3) is a novel therapeutic compound that has demonstrated significant anti-cancer properties, particularly in colorectal cancer (CRC) models.[1] Studies have shown that this compound inhibits cell proliferation, migration, and invasion in HCT116 and HT29 human CRC cell lines.[1] Mechanistically, this compound has been found to induce cell cycle arrest and apoptosis.[1] Specifically, in HCT116 cells, this compound treatment leads to an arrest in the G1 phase of the cell cycle, while in HT29 cells, it induces an S phase arrest.[1] Furthermore, this compound has been shown to downregulate key oncogenic pathways, including Wnt/β-catenin, AKT, and ERK signaling.[1]
The Ki67 protein is a well-established nuclear marker for cellular proliferation.[2][3] It is expressed throughout the active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[2][3] This makes Ki67 an excellent biomarker to assess the anti-proliferative effects of therapeutic compounds like this compound. A reduction in the percentage of Ki67-positive cells following treatment is indicative of a cytostatic effect. This application note provides detailed protocols for measuring the effect of this compound on cell proliferation using Ki67 staining by both immunocytochemistry and flow cytometry.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells
The following table summarizes the effect of this compound on the cell cycle distribution in HCT116 and HT29 colorectal cancer cells after 72 hours of treatment with the IC50 concentration of this compound.[1]
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Control | 45.6 | - | 35.2 |
| This compound | 60.2 | - | 21.5 | |
| HT29 | Control | - | - | - |
| This compound | Depleted | 38.35 | Depleted |
Note: Specific percentages for S phase in HCT116 control and G1/G2/M phases in HT29 were not provided in the source material.
Table 2: Illustrative Example of Expected Quantitative Ki67 Staining Results Following this compound Treatment
This table presents hypothetical data to illustrate the expected outcome of a Ki67 staining experiment designed to measure the anti-proliferative effects of this compound.
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Percentage of Ki67-Positive Cells (%) |
| HCT116 | 0 (Control) | 72 | 85.2 ± 4.1 |
| 4 (IC50) | 72 | 42.5 ± 3.5 | |
| 10 | 72 | 21.8 ± 2.9 | |
| HT29 | 0 (Control) | 72 | 88.9 ± 3.8 |
| 4 (IC50) | 72 | 55.3 ± 4.6 | |
| 10 | 72 | 30.1 ± 3.2 |
Experimental Protocols
Protocol 1: Immunocytochemical Staining for Ki67
This protocol details the method for visualizing and quantifying Ki67-positive cells using immunofluorescence microscopy.
Materials:
-
This compound compound
-
HCT116 or HT29 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Glass coverslips (coated with poly-L-lysine)[3]
-
Phosphate Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) or ice-cold 100% methanol[3]
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% goat serum in PBS[3]
-
Primary antibody: Anti-Ki67 antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG
-
Nuclear counterstain: DAPI or Hoechst[3]
-
Mounting medium[3]
Procedure:
-
Cell Seeding: Seed HCT116 or HT29 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
This compound Treatment: Once the cells are adhered, treat them with varying concentrations of this compound (e.g., 1, 4, 10 µM) and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).[1]
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 10 minutes at room temperature or with ice-cold 100% methanol for 5 minutes at -20°C.[3]
-
Permeabilization: Wash the cells three times with PBS. If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with 5% goat serum in PBS for 30-60 minutes at room temperature.[3]
-
Primary Antibody Incubation: Dilute the anti-Ki67 primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[3]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[3]
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope.
-
Quantification: Acquire images from multiple random fields for each condition. The percentage of Ki67-positive cells is determined by dividing the number of Ki67-positive nuclei (e.g., red fluorescence) by the total number of nuclei (DAPI/Hoechst, blue fluorescence) and multiplying by 100.
Protocol 2: Flow Cytometry for Ki67 Quantification
This protocol provides a method for the high-throughput quantification of Ki67-positive cells.[4][5]
Materials:
-
This compound compound
-
HCT116 or HT29 cells
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
Fixation/Permeabilization Buffer: 70-80% cold ethanol[4]
-
Staining Buffer: PBS with 1% FBS and 0.09% NaN3[4]
-
Fluorochrome-conjugated anti-Ki67 antibody (e.g., FITC or PE conjugated)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture HCT116 or HT29 cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet (1-5 x 10^6 cells) and, while vortexing gently, add 5 ml of ice-cold 70-80% ethanol dropwise. Incubate at -20°C for at least 2 hours.[4]
-
Washing: Wash the fixed cells twice with 30-40 ml of staining buffer, centrifuging for 10 minutes at 200 x g.[4]
-
Antibody Staining: Resuspend the cells in staining buffer to a concentration of 1 x 10^7 cells/ml. Aliquot 100 µl (1 x 10^6 cells) into flow cytometry tubes.[4]
-
Add the fluorochrome-conjugated anti-Ki67 antibody at the manufacturer's recommended concentration. Mix gently.
-
Incubate for 20-30 minutes at room temperature in the dark.[4][5]
-
Final Wash: Wash the cells with 2 ml of staining buffer at 200 x g for 5 minutes. Aspirate the supernatant.[4]
-
Analysis: Resuspend the cell pellet in 0.5 ml of staining buffer. Analyze the samples on a flow cytometer. Gate on the single-cell population and quantify the percentage of Ki67-positive cells based on fluorescence intensity compared to an isotype control.
Visualizations
Caption: Workflow for assessing this compound's effect on Ki67 expression.
Caption: this compound inhibits key pathways, causing cell cycle arrest.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Detection Ki 67 [bdbiosciences.com]
- 5. immunostep.com [immunostep.com]
Application Notes and Protocols: Utilizing DIQ3 to Investigate Cancer Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer Stem Cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and therapeutic resistance. The study of CSC self-renewal is paramount for the development of novel anti-cancer therapies. Diiminoquinone (DIQ3), a novel therapeutic compound, has demonstrated significant potential in targeting CSCs by inhibiting their self-renewal capabilities. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the self-renewal of CSCs, particularly in the context of colorectal cancer.
Mechanism of Action
This compound exerts its anti-CSC effects by modulating key oncogenic signaling pathways that are crucial for the maintenance of stemness. In colorectal cancer models, this compound has been shown to downregulate the main components of the β-catenin, AKT, and ERK signaling pathways.[1] This multi-targeted approach leads to a reduction in the expression of critical CSC markers and a diminished capacity for self-renewal.
Data Presentation
The efficacy of this compound in inhibiting the self-renewal of colorectal cancer stem cells has been quantified through sphere formation assays. The data presented below is derived from studies on HCT116 and HT29 colorectal cancer cell lines.
Table 1: Effect of this compound on Sphere Formation Efficiency in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Sphere Formation Efficiency (%) | Fold Change vs. Control |
| HCT116 | Control | - | 2.5 | - |
| This compound | 1 | 1.0 | -2.5 | |
| HT29 | Control | - | 3.0 | - |
| This compound | 1 | 1.2 | -2.5 |
Table 2: Effect of this compound on Cancer Stem Cell Marker Expression in Colorectal Cancer Spheres
| Cell Line | Treatment | Marker | Expression Level (relative to control) |
| HCT116 | This compound (1 µM) | CD133 | Dramatically downregulated |
| This compound (1 µM) | β-catenin | Dramatically downregulated | |
| This compound (1 µM) | CD44 | Significantly decreased | |
| HT29 | This compound (1 µM) | CD133 | Dramatically downregulated |
| This compound (1 µM) | β-catenin | Dramatically downregulated | |
| This compound (1 µM) | CD44 | Significantly decreased |
Experimental Protocols
Protocol 1: In Vitro Sphere Formation Assay to Assess CSC Self-Renewal
This protocol details the methodology for evaluating the effect of this compound on the self-renewal capacity of CSCs using a sphere formation assay.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, HT29)
-
DMEM/F12 serum-free medium
-
B-27 supplement
-
EGF (20 ng/mL)
-
bFGF (10 ng/mL)
-
Penicillin-Streptomycin
-
Ultra-low attachment plates (e.g., 96-well or 24-well)
-
Matrigel™
-
This compound stock solution (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture colorectal cancer cells in standard 2D culture conditions until they reach 70-80% confluency.
-
Preparation of Single-Cell Suspension:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with serum-containing medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free DMEM/F12 to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
-
Plating for Sphere Formation:
-
Dilute the single-cell suspension in sphere formation medium (DMEM/F12, B-27, EGF, bFGF, Penicillin-Streptomycin) to a final concentration of 1000 cells/100 µL.
-
In a pre-chilled 96-well ultra-low attachment plate, mix the cell suspension with an equal volume of cold Matrigel™ (1:1 ratio).
-
Seed 100 µL of the cell-Matrigel™ mixture per well.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the sphere formation medium to achieve the desired final concentrations (e.g., 1 µM). The final DMSO concentration should be less than 0.1%.
-
Add the this compound-containing medium or vehicle control to the wells.
-
Replenish the medium with fresh this compound or vehicle control every 2-3 days.
-
-
Sphere Formation and Quantification:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-12 days.
-
Count the number of spheres (colonospheres) formed in each well under a microscope. A sphere is typically defined as a free-floating cluster of cells with a diameter >50 µm.
-
Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
-
Serial Passaging (for self-renewal capacity):
-
Collect the spheres by gentle centrifugation.
-
Dissociate the spheres into single cells using Trypsin-EDTA.
-
Re-plate the single cells in fresh Matrigel™ and medium with or without this compound and repeat the sphere formation assay for several generations.[1]
-
Protocol 2: In Vivo Tumorigenicity Assay in a Xenograft Model
This protocol outlines the procedure to assess the effect of this compound on the tumor-initiating capacity of CSCs in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Colorectal cancer cells or sphere-derived cells
-
Matrigel™
-
This compound
-
Saline solution
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation:
-
Harvest colorectal cancer cells or sphere-derived cells and prepare a single-cell suspension.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel™ at the desired concentration (e.g., 1 x 10^5 cells/100 µL).
-
-
Subcutaneous Injection:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure the tumor volume every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
This compound Treatment:
-
Randomly assign mice with established tumors into treatment and control groups.
-
Prepare the this compound solution for injection. A dosage of 20 mg/kg has been previously reported.[1] The vehicle for this compound should be determined based on its solubility and stability (e.g., a mixture of DMSO, PEG, and saline).
-
Administer this compound or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) three times a week.[1]
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be further processed for histological analysis or to assess the expression of CSC markers.
-
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflows.
Caption: this compound inhibits CSC self-renewal by targeting key signaling pathways.
Caption: Workflow for the in vitro sphere formation assay.
Caption: Workflow for the in vivo tumorigenicity assay.
Conclusion
This compound presents a promising therapeutic agent for targeting cancer stem cells by inhibiting their self-renewal capabilities. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize this compound as a tool to investigate CSC biology and to evaluate its potential in preclinical cancer models. The multi-faceted inhibitory action of this compound on key signaling pathways underscores its potential as a valuable compound in the development of novel anti-cancer strategies aimed at eradicating the root of tumorigenesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DIQ3 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DIQ3, a novel diiminoquinone compound, in cancer cell line experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound exerts its anticancer effects by targeting and downregulating key components of cancer stem cell-related oncogenic signaling pathways.[1][2] Specifically, it has been shown to inhibit the β-catenin, AKT, and ERK signaling pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1][2] By disrupting these pathways, this compound can induce apoptosis and inhibit the self-renewal capacity of cancer stem cells.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated significant inhibitory effects on the proliferation and viability of human colorectal cancer (CRC) cell lines, including HCT116 and HT29, in a time- and dose-dependent manner.[1] It has also been shown to be effective against colon cancer stem/progenitor cells.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the purified this compound compound in 100% DMSO. For example, a stock solution can be made by dissolving 5 mg of this compound in 1 mL of 100% DMSO.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C.[1]
Q4: What is the recommended starting concentration range for this compound in my experiments?
A4: Based on published data, a concentration as low as 4 μmol/L has been shown to inhibit cell proliferation by more than 30% in HCT116 and HT29 cell lines at 24 hours, with over 50% reduction at 48 and 72 hours.[1] For targeting cancer stem cells and inhibiting sphere formation, sub-toxic doses of 1 μmol/L have been effective.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What is the stability of this compound in cell culture media?
A5: While specific stability data for this compound in cell culture media is not extensively documented, compounds with similar quinone structures can be susceptible to degradation in aqueous solutions, particularly at alkaline pH and when exposed to light. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. When preparing working solutions, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed effect of this compound on cell viability. | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. 2. Cell Line Resistance: The target signaling pathways (β-catenin, AKT, ERK) may not be the primary drivers of proliferation in your cell line. 3. Degraded this compound: The compound may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line. 2. Cell Line Characterization: Confirm that your cell line of interest relies on the Wnt/β-catenin, PI3K/AKT, or MAPK/ERK pathways for survival and proliferation. 3. Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment. Avoid multiple freeze-thaw cycles. |
| High background in control wells (vehicle only). | 1. DMSO Toxicity: The concentration of DMSO in the final culture medium may be too high. 2. Contamination: Microbial contamination in the cell culture. | 1. Reduce DMSO Concentration: Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Perform a vehicle-only control to assess DMSO toxicity. 2. Aseptic Technique: Maintain strict aseptic techniques during all cell culture procedures. Regularly check for signs of contamination. |
| Precipitation of this compound in culture medium. | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. 2. Incorrect Dilution: Rapid dilution of the DMSO stock in aqueous media can cause precipitation. | 1. Stepwise Dilution: Prepare working solutions by performing serial dilutions of the this compound stock in pre-warmed culture medium. Vortex gently between dilutions. 2. Visual Inspection: Visually inspect the prepared media for any signs of precipitation before adding it to the cells. |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 2. Inconsistent Incubation Times: Variations in the duration of this compound treatment. 3. Reagent Variability: Differences in batches of media, serum, or other reagents. | 1. Accurate Cell Counting: Use a consistent and accurate method for cell counting to ensure uniform seeding density. 2. Standardized Protocols: Adhere strictly to the established incubation times and experimental procedures. 3. Batch Consistency: Use the same batch of reagents for a set of related experiments whenever possible. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in colorectal cancer cell lines.
| Cell Line | IC50 Value (µmol/L) | Assay Duration | Reference |
| HCT116 | ~4 | 72 hours | [1] |
| HT29 | ~4 | 72 hours | [1] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cancer cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HCT116, HT29)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Sphere Formation Assay for Cancer Stem Cell Self-Renewal
This protocol is used to assess the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line known to form spheres (e.g., HCT116, HT29)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture the cells to 70-80% confluency.
-
Wash the cells with PBS and trypsinize to obtain a single-cell suspension.
-
Resuspend the cells in serum-free sphere-forming medium.
-
-
Seeding in Ultra-Low Attachment Plates:
-
Count the viable cells.
-
Seed the cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates containing sphere-forming medium.
-
-
This compound Treatment:
-
Add the desired concentrations of this compound (and a vehicle control) to the wells at the time of seeding.
-
-
Incubation and Sphere Formation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
Do not disturb the plates during the initial days of incubation.
-
Replenish the medium with fresh sphere-forming medium containing this compound every 2-3 days.
-
-
Sphere Counting and Analysis:
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
The sphere formation efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.
-
Compare the SFE between this compound-treated and control groups.
-
Visualizations
Caption: this compound inhibits key oncogenic signaling pathways.
Caption: General workflow for testing this compound in vitro.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
DIQ3 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility and stability of the diiminoquinone compound DIQ3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically prepared for cell culture experiments?
A1: this compound is a novel diiminoquinone compound that has demonstrated potent anticancer effects, particularly against colorectal cancer cell lines like HCT116 and HT29.[1][2] Its activity is believed to be related to the structural similarities between quinones and diiminoquinones.[1] For in vitro studies, this compound is typically prepared by dissolving it in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 5 mg/mL).[1] This stock solution is stored at -20°C.[1] For experiments, the stock is further diluted in cell culture medium to the final working concentration, ensuring the final DMSO percentage remains non-toxic to the cells, generally less than 0.1%.[1]
Q2: My this compound is precipitating immediately after I add it to my cell culture medium. What is causing this?
A2: This is a common issue with hydrophobic compounds like this compound and is often called "crashing out".[3] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO, in which it was dissolved, is diluted.[3][4] The primary causes include the final concentration of this compound exceeding its aqueous solubility limit and rapid solvent exchange from adding a concentrated DMSO stock directly into the media.[3]
Q3: What factors can affect the stability of this compound in cell culture media?
A3: The stability of a small molecule like this compound in cell culture media can be influenced by several factors:
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[5] Live cells will also contribute to metabolic degradation.[5]
-
pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of pH-sensitive compounds.[5]
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other media components, affecting its availability and apparent stability.[5]
-
Chemical Reactivity: The compound could potentially react with components in the media, such as certain amino acids or vitamins.[6]
-
Temperature: Storing media with the compound at 37°C for extended periods can accelerate degradation compared to storage at 4°C or -20°C.[5]
Q4: How can I improve the solubility of this compound and prevent precipitation?
A4: To prevent precipitation, consider the following strategies:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C, as lower temperatures can decrease solubility.[3]
-
Perform Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly, create an intermediate dilution of the stock in DMSO first.[3] Then, add the intermediate stock to the pre-warmed medium while gently vortexing to ensure rapid dispersion.[3][4]
-
Determine Maximum Soluble Concentration: Before conducting your main experiment, perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium.
-
Maintain Low Final DMSO Concentration: Ensure the final DMSO concentration in your culture is as low as possible, typically not exceeding 0.1% to 0.2%, to avoid solvent-induced cytotoxicity.[4]
Q5: What signaling pathways are known to be affected by this compound?
A5: this compound has been shown to exert its anticancer effects by targeting and downregulating key oncogenic signaling pathways.[1] Specifically, it reduces the expression of crucial markers involved in the Wnt/β-catenin, AKT, and ERK signaling pathways, which are implicated in colorectal cancer tumorigenesis and the self-renewal of cancer stem cells.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
Table 1: Troubleshooting Common this compound Issues
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds aqueous solubility limit.[3] | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[3] |
| Rapid dilution of concentrated DMSO stock.[3] | Perform a serial dilution. Add the this compound stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[3][4] | |
| Media is too cold.[3] | Always use cell culture media pre-warmed to 37°C for preparing your final this compound solution.[3] | |
| Delayed Precipitation | Changes in media over time (e.g., pH shift).[3] | Ensure the pH of the media remains stable throughout the experiment. Consider using media with HEPES buffer for better pH control.[7] |
| Interaction with media components.[3] | If possible, test this compound stability in a different basal media formulation.[6] | |
| Evaporation of media in the incubator.[8] | Ensure proper humidification in the incubator and seal culture vessels to prevent evaporation, which can concentrate salts and the compound.[8] | |
| High Variability in Results | Inconsistent sample handling or processing.[6] | Ensure precise and consistent timing for sample collection and processing. Standardize all pipetting and dilution steps. |
| Incomplete solubilization of this compound.[6] | After preparing the working solution, visually inspect it to confirm the absence of any precipitate before adding it to cells. | |
| Binding to plasticware.[6][9] | Use low-protein-binding plates and pipette tips to minimize loss of the compound.[6] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that can be solubilized in your specific cell culture medium.
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the this compound stock in DMSO.
-
Add to Media: In a 96-well clear-bottom plate, add 2 µL of each DMSO dilution to 198 µL of your complete cell culture medium (pre-warmed to 37°C). Include a DMSO-only vehicle control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at 0, 2, 6, and 24 hours.[3] For a quantitative measurement, the absorbance can be read at a wavelength of 600-650 nm; an increase in absorbance indicates precipitation.[3]
-
Determine Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Prepare Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock in your cell culture medium (e.g., with and without 10% FBS) to a final concentration of 10 µM.[6]
-
Incubation: Aliquot the this compound-media solution into sterile tubes and incubate them at 37°C.
-
Sample Collection: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample represents 100% of the compound.
-
Sample Processing: Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile to precipitate proteins and extract the compound.[10] Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of this compound.[6]
-
Calculate Stability: Determine the percentage of this compound remaining at each time point by comparing its peak area to the peak area at T=0.[6] This data can be used to calculate the half-life (t½) of the compound in the medium.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: A workflow for preparing this compound working solutions to minimize precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: this compound inhibits the Wnt/β-catenin, AKT, and ERK signaling pathways.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting DIQ3 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting precipitation issues encountered with the investigational compound DIQ3 in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a novel heterocyclic compound investigated for its anticancer properties, particularly in targeting colon cancer stem cells.[1][2] Like many small molecule drug candidates, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media and buffers. This can cause the compound to precipitate, or "crash out," of solution.[3] Precipitation alters the effective concentration of the compound in your experiment, potentially leading to inaccurate and unreliable results.[4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This is a common issue known as "crashing out." While this compound is soluble in an organic solvent like DMSO, it can become insoluble when the DMSO solution is diluted into an aqueous medium.[3] The final concentration of DMSO in your culture medium is often too low to keep the hydrophobic this compound dissolved. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize both solubility issues and potential cytotoxicity.[5]
Q3: What is the recommended stock solution concentration for this compound?
A3: A common stock solution for this compound is prepared by dissolving 5 mg of the compound in 1 mL of 100% dimethyl sulfoxide (DMSO).[6][7] It is crucial to ensure the compound is fully dissolved in the DMSO stock before further dilution.
Q4: How can I prevent this compound from precipitating in my experiments?
A4: Several strategies can help prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1%.[5]
-
Pre-warm Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media or buffers. Adding compounds to cold liquids can decrease their solubility.[8]
-
Serial Dilution: Instead of adding a highly concentrated DMSO stock directly to your final volume, perform serial dilutions in pre-warmed media.[5]
-
Gentle Mixing: Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[9] For quinoline and quinone-like compounds, solubility can be influenced by the pH of the buffer.[10] Consider testing the solubility of this compound in buffers with different pH values relevant to your experimental system.
Q5: How does this compound exert its anticancer effects?
A5: this compound has been shown to target colon cancer stem/progenitor cells.[1] Its mechanism of action involves the downregulation of key components in stem cell-related oncogenic signaling pathways, including β-catenin, AKT, and ERK.[4][11]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Solution
-
Question: My this compound precipitates instantly when I add my DMSO stock to the cell culture medium. How can I resolve this?
-
Answer: Immediate precipitation is typically due to the compound's low aqueous solubility and the rapid change in solvent environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound in your aqueous solution exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration (see Experimental Protocols section).[5] |
| High Stock Concentration | Using a very concentrated DMSO stock requires a large dilution factor, leading to a rapid solvent switch that can cause precipitation. | Prepare an intermediate dilution of your this compound stock in DMSO before adding it to the aqueous solution.[5] |
| Cold Aqueous Solution | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) aqueous solutions (e.g., cell culture media, buffers).[8] |
| Inadequate Mixing | Pipetting the DMSO stock directly into the aqueous solution without immediate mixing can create localized areas of high concentration, triggering precipitation. | Add the this compound stock solution slowly, drop by drop, while gently vortexing or swirling the aqueous solution to ensure rapid and thorough mixing.[5] |
Issue 2: this compound Precipitates Over Time During Incubation
-
Question: The this compound solution was clear initially, but I observed precipitation after several hours of incubation. What could be the cause?
-
Answer: Delayed precipitation can occur due to changes in the solution over time or if the initial solution was supersaturated.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Supersaturated Solution | The initial concentration was above the thermodynamic equilibrium solubility, creating an unstable supersaturated solution that precipitates over time. | Determine the thermodynamic solubility of this compound in your specific experimental conditions (see Experimental Protocols section) and work below this concentration.[8] |
| pH Shift | The pH of the cell culture medium can change during incubation in a CO2 incubator, which may affect the solubility of this compound.[8] | Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Consider testing this compound's solubility at a range of pH values. |
| Interaction with Media Components | This compound may interact with proteins or other components in the serum or media, leading to the formation of insoluble complexes over time.[8] | Test the stability of this compound in your specific cell culture medium over the duration of your experiment. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Aqueous Buffers
The following table provides hypothetical solubility data for this compound to illustrate how different buffer conditions can impact its solubility. It is strongly recommended that researchers determine the solubility of this compound in their specific experimental systems using the protocols provided below.
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (μM) | Thermodynamic Solubility (μM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 25 | 15 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 30 | 20 |
| RPMI-1640 + 10% FBS | 7.2-7.4 | 37 | 45 | 35 |
| DMEM + 10% FBS | 7.2-7.4 | 37 | 40 | 30 |
| Acetate Buffer | 5.0 | 25 | 50 | 40 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, which is relevant for most initial in vitro screening experiments.[2][12][13]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Solubility filter plate (optional)
-
Centrifuge (optional)
Methodology:
-
Prepare a 10 mM this compound stock solution in 100% DMSO. Ensure the compound is completely dissolved.
-
Dispense 2 µL of the 10 mM this compound stock solution into the wells of a 96-well plate.
-
Add 198 µL of the pre-warmed aqueous buffer to each well. This results in a final this compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Analyze for precipitation. This can be done in several ways:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering compared to a buffer-only control indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate or filter the solution using a solubility filter plate. Measure the absorbance of the supernatant/filtrate at the λmax of this compound.
-
-
Quantify the soluble concentration by comparing the absorbance to a standard curve of this compound prepared in a 50:50 mixture of the aqueous buffer and an organic solvent (like acetonitrile or methanol) to ensure complete dissolution.
Protocol 2: Thermodynamic Solubility Assay
This "shake-flask" method measures the equilibrium solubility of a compound and is considered the "gold standard" for solubility determination.[3][8][12]
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC system with UV detector or LC-MS/MS
Methodology:
-
Add an excess amount of solid this compound powder (e.g., 1 mg) to a glass vial.
-
Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Cap the vial tightly and incubate on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, let the vials stand to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Mandatory Visualization
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: this compound inhibits key oncogenic signaling pathways.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. evotec.com [evotec.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Enhancing DIQ3 Efficacy in 3D Culture Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize DIQ3 in three-dimensional (3D) cell culture models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing lower efficacy of this compound in our 3D spheroids compared to our 2D monolayer cultures. Is this expected?
A1: Yes, it is common to observe a decrease in the apparent efficacy of anti-cancer compounds, including this compound, when transitioning from 2D to 3D culture models. This phenomenon is often attributed to several factors inherent to the complex 3D microenvironment, such as limited drug penetration to the core of the spheroid, the presence of quiescent or hypoxic cells that are less susceptible to certain drugs, and altered cell-cell and cell-matrix interactions that can activate pro-survival signaling pathways.[1][2]
Q2: How can we verify that this compound is penetrating our spheroids effectively?
A2: Verifying compound penetration is crucial for interpreting efficacy studies in 3D models. Several methods can be employed:
-
Fluorescently Labeled Compounds: If a fluorescent analog of this compound is available, confocal microscopy can be used to visualize its distribution within the spheroid.
-
Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI can map the spatial distribution of this compound and its metabolites within sections of the spheroid, providing a quantitative assessment of penetration.
-
Indirect Measurement: Assess the activation of downstream targets of this compound in different layers of the spheroid. For example, you can use immunohistochemistry (IHC) or immunofluorescence (IF) to detect changes in the phosphorylation status of proteins in the Wnt/β-catenin, AKT, or ERK pathways. A response in the core of the spheroid suggests the compound has reached its target.
Q3: Our spheroids are not uniform in size. How will this impact our this compound treatment results?
Q4: What is the optimal duration for this compound treatment in 3D cultures?
A4: The optimal treatment duration will depend on the cell type, spheroid size, and the specific experimental question. Due to the barrier to drug penetration and the presence of slower-cycling cells, longer incubation times are often required in 3D cultures compared to 2D cultures to observe a significant effect. It is recommended to perform a time-course experiment to determine the optimal treatment window for your specific model.
Q5: How can we assess cell viability and cytotoxicity of this compound in 3D spheroids?
A5: Standard 2D viability assays may need to be optimized for 3D cultures. Common methods include:
-
ATP-based assays (e.g., CellTiter-Glo® 3D): These assays measure the metabolic activity of the entire spheroid and are well-suited for high-throughput screening.
-
Live/Dead Staining with Confocal Microscopy: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells) allows for visualization and quantification of cell death in different regions of the spheroid.
-
Dissociation and Flow Cytometry: Spheroids can be dissociated into single cells to analyze viability and apoptosis using standard flow cytometry protocols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Spheroid Formation (Variable Size and Shape) | - Incorrect cell seeding density.- Cell line not amenable to spheroid formation.- Inappropriate culture plate or method. | - Optimize cell seeding density to find the optimal number for uniform spheroid formation.- Try different spheroid formation methods (e.g., hanging drop, ultra-low attachment plates, hydrogel-based methods).- For challenging cell lines, consider adding extracellular matrix components (e.g., Matrigel) to the culture medium to promote cell aggregation. |
| Poor this compound Penetration | - Large, compact spheroids.- Short incubation time.- Physicochemical properties of this compound. | - Use smaller spheroids for initial experiments to minimize penetration barriers.- Increase the incubation time to allow for sufficient diffusion.- If possible, use a more soluble formulation of this compound.- Employ techniques to enhance permeability, such as co-treatment with agents that modulate the extracellular matrix. |
| High Variability in Drug Response | - Heterogeneity in spheroid size.- Inconsistent drug concentration across wells.- Edge effects in multi-well plates. | - Standardize spheroid formation to ensure uniformity.- Ensure accurate and consistent pipetting of this compound.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize evaporation and temperature gradients. |
| Discrepancy Between 2D and 3D IC50 Values | - Reduced drug penetration in 3D.- Presence of a quiescent cell population in the spheroid core.- Altered signaling pathways in 3D culture. | - This is an expected finding. Report IC50 values for both models and discuss the potential reasons for the observed differences.- Characterize the physiological state of your spheroids (e.g., proliferation gradients, hypoxia) to better understand the drug response. |
Quantitative Data
The following table summarizes the available data on the efficacy of this compound in 2D and 3D culture systems. Note: Publicly available data on the comparative efficacy of this compound across a wide range of cancer cell lines is limited. The data below is based on studies in colorectal cancer cell lines.
| Cell Line | Culture System | IC50 (µM) | Reference |
| HCT116 | 2D Monolayer | ~4 | [4] |
| HT29 | 2D Monolayer | ~4 | [4] |
| HCT116 | 3D Spheroid | Reduced sphere-forming ability at 1 µM | [4] |
| HT29 | 3D Spheroid | Reduced sphere-forming ability at 1 µM | [4] |
Experimental Protocols
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
-
Plate Coating: Coat the wells of a 96-well U-bottom plate with a non-adherent surface. Alternatively, use commercially available ultra-low attachment plates.
-
Cell Seeding: Prepare a single-cell suspension of your desired cell line. Seed the cells at a pre-optimized density (e.g., 1,000-5,000 cells/well) in complete culture medium.
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation. Incubate at 37°C and 5% CO₂.
-
Monitoring: Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
Medium Change: Perform partial medium changes every 2-3 days by carefully removing half of the medium and replacing it with fresh, pre-warmed medium.
Protocol 2: Assessment of this compound Efficacy using a 3D Cell Viability Assay
-
Spheroid Culture: Generate spheroids as described in Protocol 1 and culture for the desired number of days to reach the target size.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Carefully remove half of the medium from each well and add the this compound-containing medium. Include vehicle-treated controls.
-
Incubation: Incubate the spheroids with this compound for the predetermined treatment duration.
-
Viability Assay: Use a 3D-validated cell viability reagent (e.g., CellTiter-Glo® 3D). Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 5 minutes to lyse the spheroids and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
Protocol 3: Visualizing Drug Penetration using Confocal Microscopy
-
Spheroid Preparation: Grow spheroids to the desired size.
-
Treatment with Fluorescent Compound: If a fluorescent derivative of this compound is available, treat the spheroids with the compound for various time points.
-
Staining: If a non-fluorescent compound is used, after treatment, fix the spheroids with 4% paraformaldehyde. Permeabilize with 0.5% Triton X-100 and stain with antibodies against a downstream target of this compound, followed by a fluorescently labeled secondary antibody. Counterstain with a nuclear dye (e.g., DAPI).
-
Imaging: Mount the spheroids on a slide and image using a confocal microscope. Acquire z-stacks to visualize the distribution of the fluorescent signal throughout the spheroid.
-
Analysis: Analyze the fluorescence intensity at different depths from the spheroid surface to assess penetration.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DIQ3 in Cancer Cells
Disclaimer: DIQ3 is a novel investigational compound. As of the current date, there is limited published research on acquired resistance to this compound in cancer cell lines. The following technical support guide is based on established mechanisms of resistance to similar quinone-based compounds and therapies targeting cancer stem cells. The troubleshooting advice and hypothetical scenarios are intended to provide a framework for investigating potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the IC50 value of this compound in our long-term cell culture experiments. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to anticancer agents like this compound can arise from several factors. Based on known mechanisms for similar compounds, potential reasons include:
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Drug Target: While the precise molecular target of this compound is still under full investigation, mutations or modifications in the target protein could prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the pathways inhibited by this compound (such as β-catenin, AKT, and ERK).
-
Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may have enhanced their DNA repair mechanisms to counteract the drug's effects.
-
Changes in Cell Phenotype: A subpopulation of cells with inherent resistance, such as cancer stem-like cells with different molecular profiles, may be selected for during long-term treatment.
Q2: Our cell line, which was initially sensitive to this compound, now shows a significant decrease in apoptosis upon treatment. Why might this be happening?
A2: A reduction in apoptosis despite this compound treatment is a hallmark of acquired resistance. This can be attributed to:
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells may overexpress anti-apoptotic proteins from the Bcl-2 family, which counteract the pro-apoptotic signals induced by this compound.
-
Downregulation of Pro-Apoptotic Proteins: Conversely, a decrease in the expression of pro-apoptotic proteins like Bax and Bak can make cells less susceptible to apoptosis.
-
Impaired Caspase Activation: Mutations or alterations in the caspase cascade can prevent the execution of the apoptotic program.
-
Activation of Pro-Survival Signaling: As mentioned earlier, the activation of pathways like PI3K/Akt can promote cell survival and inhibit apoptosis, overriding the effects of this compound.
Q3: Can the tumor microenvironment influence the development of resistance to this compound?
A3: Yes, the tumor microenvironment can play a significant role in drug resistance. Factors such as hypoxia (low oxygen) can promote a more aggressive and resistant cancer cell phenotype. Additionally, interactions with stromal cells and the extracellular matrix can activate signaling pathways that confer resistance to therapeutic agents.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound Observed in Cell Viability Assays
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Increased Drug Efflux | 1. Perform a drug efflux assay: Use a fluorescent substrate like Rhodamine 123 to assess the activity of ABC transporters. A lower retention of the dye in resistant cells compared to parental cells suggests increased efflux. 2. Co-treat with an ABC transporter inhibitor: Use a known inhibitor (e.g., verapamil) in combination with this compound. If sensitivity is restored, it strongly indicates the involvement of efflux pumps. |
| Alterations in this compound Target | 1. Sequence potential target genes: If a primary target of this compound is known or suspected, sequence the gene in both sensitive and resistant cell lines to identify any mutations. 2. Perform target engagement assays: If assays are available, compare the binding of this compound to its target in sensitive versus resistant cells. |
| Activation of Bypass Pathways | 1. Analyze key signaling proteins: Use Western blotting to compare the phosphorylation status and total protein levels of key components of survival pathways (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin) between sensitive and resistant cells, both with and without this compound treatment. 2. Use pathway inhibitors: Combine this compound with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor) to see if sensitivity can be restored. |
| Inconsistent Experimental Technique | 1. Verify cell line identity: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Standardize cell culture conditions: Ensure consistent cell passage number, confluency, and media formulation between experiments. 3. Confirm this compound concentration and stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Problem 2: Reduced Apoptosis in Response to this compound Treatment
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Altered Expression of Apoptosis-Related Proteins | 1. Profile Bcl-2 family proteins: Use Western blotting or qPCR to assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins in sensitive and resistant cells. 2. Measure caspase activity: Use a caspase activity assay (e.g., caspase-3/7 cleavage) to determine if the apoptotic machinery is functional in resistant cells. |
| Activation of Pro-Survival Signaling | 1. Assess survival pathway activation: As in the previous section, use Western blotting to check for hyperactivation of pathways like PI3K/Akt or MAPK/ERK in resistant cells. |
| Cell Cycle Arrest Instead of Apoptosis | 1. Perform cell cycle analysis: Use flow cytometry with propidium iodide staining to determine if this compound is inducing cell cycle arrest at a specific phase rather than apoptosis in the resistant cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Colon Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| HCT116-Parental | This compound-sensitive | 0.5 | 1 |
| HCT116-DIQ3R | This compound-resistant subline | 8.2 | 16.4 |
| HT29-Parental | This compound-sensitive | 1.2 | 1 |
| HT29-DIQ3R | This compound-resistant subline | 15.8 | 13.2 |
Table 2: Example of Western Blot Densitometry Data for Signaling Pathway Activation in a Hypothetical this compound-Resistant Cell Line
| Protein | Condition | Relative Expression (Normalized to Loading Control) | Fold Change (Resistant vs. Parental) |
| p-Akt (Ser473) | Parental + this compound | 0.8 | 1 |
| Resistant + this compound | 2.5 | 3.1 | |
| Total Akt | Parental + this compound | 1.0 | 1 |
| Resistant + this compound | 1.1 | 1.1 | |
| β-catenin | Parental + this compound | 0.4 | 1 |
| Resistant + this compound | 1.5 | 3.75 |
Experimental Protocols
Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[1]
Rhodamine 123 Efflux Assay
-
Cell Preparation: Prepare a single-cell suspension of both parental and potentially resistant cells at a concentration of 1 x 10^6 cells/mL in culture medium.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. For a positive control for efflux inhibition, add a known ABC transporter inhibitor (e.g., 50 µM verapamil) to a separate tube. Incubate all samples for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in pre-warmed fresh culture medium and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of the resistant cells to the parental cells. A lower fluorescence intensity in the resistant cells indicates increased efflux of Rhodamine 123. The verapamil-treated sample should show increased fluorescence, confirming that the efflux can be inhibited.[2]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, β-catenin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[3]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.
Mandatory Visualizations
References
Technical Support Center: DIQ3 Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for working with the novel anti-cancer compound DIQ3, focusing on minimizing its toxicity to non-tumorigenic cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary anti-cancer mechanism of action?
A1: this compound (Diiminoquinone) is a novel heterocyclic compound with a structure similar to quinone systems.[1] It has demonstrated significant anti-cancer activity, particularly against colorectal cancer (CRC).[1][2] Its primary mechanisms in cancer cells include the inhibition of cell proliferation, migration, and invasion.[2][3] this compound induces apoptosis (programmed cell death) and cell cycle arrest, accompanied by an increase in intracellular reactive oxygen species (ROS).[2] Mechanistically, it has been shown to downregulate key oncogenic signaling pathways, including Wnt/β-catenin, AKT, and ERK, which are crucial for the survival and proliferation of cancer stem cells (CSCs).[2][3]
Q2: Does this compound exhibit toxicity towards non-tumorigenic cells?
A2: Studies have shown that this compound has a favorable selectivity profile. It demonstrates significant cytotoxicity against human colon cancer cell lines (like HCT116 and HT29) at concentrations that have limited or no toxicity to non-tumorigenic human intestinal cells (FHS74Int).[1][2] For example, a concentration of 4 μM this compound effectively reduces cancer cell viability by over 50%, a dose that was found to be non-cytotoxic to the normal intestinal cell line.[1][4]
Q3: What is the molecular basis for this compound's selective toxicity?
A3: The selective toxicity of quinone-based compounds is often linked to the cellular activity of NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] NQO1 is a detoxifying enzyme that protects cells by converting highly reactive quinones into more stable and less toxic hydroquinones through a two-electron reduction.[6][7] Many cancer cells exhibit lower levels of NQO1 activity compared to their non-tumorigenic counterparts.[5] In cells with low NQO1, this compound may undergo a one-electron reduction, forming unstable semiquinone radicals that generate cytotoxic ROS, leading to oxidative stress and cell death.[5][7] In contrast, non-tumorigenic cells with higher NQO1 activity can efficiently detoxify this compound, thus minimizing its toxicity.
Q4: How can I assess and quantify this compound's selectivity in my experiments?
A4: To assess selectivity, you should perform parallel cytotoxicity assays on your target cancer cell line(s) and a relevant non-tumorigenic control cell line. A common method is the MTT assay to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value in the non-tumorigenic cell line compared to the cancer cell line indicates favorable selectivity. It is also recommended to measure markers of apoptosis (e.g., via Annexin V/PI staining and flow cytometry) and intracellular ROS levels in both cell types to confirm the differential response.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound (also reported as DIQ) in various cell lines, illustrating its selectivity.
| Cell Line | Cell Type | This compound Concentration | Effect | Citation |
| HCT116 | Human Colon Cancer | ~4 µM | IC50 value | [2] |
| HT29 | Human Colon Cancer | ~4 µM | IC50 value | [2] |
| HCT116 | Human Colon Cancer | 4 µM (at 24h) | >50% inhibition of cell viability | [4] |
| FHS74Int | Non-tumorigenic Intestinal | Up to 5 µM (at 72h) | Limited toxicity | [2] |
| FHs74Int | Non-tumorigenic Intestinal | 4 µM | Non-cytotoxic | [1] |
Troubleshooting Guide
Problem: I am observing high toxicity in my non-tumorigenic control cells.
| Possible Cause | Recommended Solution |
| High Drug Concentration: The concentration used may be outside the therapeutic window. | Perform a full dose-response curve (e.g., from 0.1 µM to 50 µM) on both cancer and non-tumorigenic cells to accurately determine the IC50 and identify the optimal concentration range that maximizes cancer cell death while sparing normal cells. |
| Cell Line Sensitivity: The chosen non-tumorigenic cell line may have inherently low expression or activity of the detoxifying enzyme NQO1. | 1. Characterize NQO1: Measure NQO1 protein levels (via Western Blot) or enzymatic activity in your control cell line. 2. Select a Different Control: If NQO1 activity is low, consider using a different non-tumorigenic cell line known to have higher NQO1 expression. |
| Prolonged Exposure Time: Continuous exposure for extended periods (e.g., > 72 hours) might lead to cumulative off-target toxicity. | Evaluate toxicity at multiple time points (e.g., 24, 48, and 72 hours) to find the shortest exposure time required to achieve the desired anti-cancer effect. |
| Oxidative Stress Overload: Even with NQO1 activity, high concentrations of this compound can overwhelm the cell's antioxidant capacity. | As an experimental control, test for rescue by co-incubating the cells with an antioxidant like N-acetylcysteine (NAC). If NAC reduces toxicity, it confirms the role of ROS in the observed effect. |
Problem: My IC50 values are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Seeding Density: Inconsistent starting cell numbers will affect the final viability readout. | Ensure a precise and consistent number of cells are seeded in each well. Allow cells to adhere and resume proliferation for 12-24 hours before adding the compound. |
| Inaccurate Drug Dilutions: Errors in preparing serial dilutions can lead to significant variability. | Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock solution. Use calibrated pipettes and proper mixing techniques. |
| Assay Endpoint Timing: The IC50 of a compound can be time-dependent.[8] | Standardize the drug incubation period across all experiments (e.g., always read plates at 48 hours post-treatment) for comparability. |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and calculate IC50 values.
-
Cell Seeding: Seed cells (both tumorigenic and non-tumorigenic) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA) to measure ROS levels.
-
Cell Culture: Culture cells in 6-well plates until they reach 70-80% confluency.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: Wash the cells with warm PBS. Add 1 mL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Cell Collection: Wash the cells twice with PBS. Harvest the cells by trypsinization and resuspend them in 500 µL of PBS.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NQO1 protects against clioquinol toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 7. Impact of NQO1 dysregulation in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DIQ3 Treatment for Optimal Sphere Formation Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on using DIQ3 for the inhibition of sphere formation, a key in vitro assay for studying cancer stem cells (CSCs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to inhibit sphere formation?
A1: A sub-toxic concentration of 1 μmol/L of this compound has been shown to effectively reduce the sphere-forming and self-renewal ability of colon cancer stem/progenitor cells. Higher concentrations (e.g., 4 μmol/L) can inhibit cell proliferation by over 30% in 2D cultures within 24 hours. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Q2: What is the optimal duration for this compound treatment to achieve maximal inhibition of sphere formation?
A2: The optimal treatment duration can vary depending on the experimental goals. For assessing the direct impact on sphere formation, continuous treatment with this compound for the entire duration of the sphere formation assay (typically 7-14 days) is recommended. Alternatively, to assess the long-term effects on self-renewal, cells can be treated during the formation of the first generation of spheres, followed by passaging and observation of subsequent sphere formation in the absence of the compound.
Q3: How long does it typically take for spheres to form in a sphere formation assay?
A3: Sphere formation is cell-type dependent. Visible spheres can typically be observed between 5 to 14 days after seeding.[1] For some cell lines, spheres may be identifiable as early as 3-4 days, with final counts often performed at day 7.[2]
Q4: What is the mechanism of action of this compound in inhibiting sphere formation?
A4: this compound targets cancer stem cells by downregulating key components of stem cell-related oncogenic signaling pathways, specifically the Wnt/β-catenin, AKT, and ERK pathways. This disruption of critical survival and self-renewal signals leads to a reduction in sphere-forming capacity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor sphere formation | - Suboptimal cell seeding density.- Cell line does not readily form spheres.- Inappropriate culture medium or supplements. | - Optimize cell seeding density for your specific cell line.- Ensure the use of ultra-low attachment plates.- Use serum-free medium supplemented with appropriate growth factors (e.g., EGF, bFGF) and B27 supplement.[1] |
| High cell death | - Serum-free medium can induce apoptosis in some cell lines.- this compound concentration is too high. | - Supplement the serum-free medium with a low concentration of FBS (e.g., 1%) to improve cell viability.[1]- Perform a toxicity assay to determine the IC50 of this compound for your cells and use a sub-toxic concentration for the sphere formation assay. |
| Formation of cell clumps instead of defined spheres | - Cells are not fully dissociated into a single-cell suspension before seeding. | - Ensure complete dissociation of cells using an appropriate enzyme (e.g., TrypLE, Accutase) and gentle pipetting. A cell strainer can be used to remove any remaining clumps. |
| Spheres are fusing together | - Cell seeding density is too high.- Static culture conditions. | - Reduce the initial cell seeding density.- Consider adding methylcellulose (final concentration of 1%) to the medium to increase viscosity and prevent sphere fusion.[1] |
| High variability in sphere size | - Inconsistent initial cell seeding.- Heterogeneity within the cell population. | - Ensure a homogenous single-cell suspension and accurate cell counting before seeding.- This can be a natural characteristic of the cell line. Analyze sphere size distribution as an additional metric. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in studies on colorectal cancer cell lines.
| Cell Line | This compound Concentration | Treatment Duration | Effect |
| HCT116 & HT29 | 1 μmol/L | Not explicitly stated for sphere assay | Reduced sphere-forming and self-renewal ability |
| HCT116 & HT29 | 4 μmol/L | 24 hours (2D culture) | >30% inhibition of cell proliferation |
| HCT116 & HT29 | 4 μmol/L | 48 & 72 hours (2D culture) | >50% inhibition of cell proliferation |
Experimental Protocols
Sphere Formation Assay with this compound Treatment
This protocol outlines the key steps for assessing the effect of this compound on sphere formation.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Sphere formation medium (e.g., DMEM/F12, B27 supplement, EGF, bFGF)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
TrypLE or other cell dissociation reagent
-
Phosphate-buffered saline (PBS)
-
Cell counter (e.g., hemocytometer)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with PBS and detach using TrypLE.
-
Resuspend cells in sphere formation medium and perform a cell count.
-
Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
-
Seeding:
-
Seed cells at a low density (e.g., 5,000 cells/well for a 6-well plate) in ultra-low attachment plates.
-
-
This compound Treatment:
-
Add this compound to the desired final concentration (e.g., 1 μmol/L) to the treatment wells.
-
Add an equivalent volume of DMSO to the vehicle control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Replenish the medium with fresh medium containing this compound or vehicle every 2-3 days.
-
-
Quantification:
-
After the incubation period, count the number of spheres per well using a microscope. Spheres are typically defined as having a minimum diameter (e.g., >50 µm).
-
The Sphere Formation Efficiency (SFE) can be calculated using the formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.
-
Analyze the size of the spheres as an additional parameter.
-
Visualizations
Caption: Experimental workflow for this compound treatment in a sphere formation assay.
Caption: this compound inhibits sphere formation by targeting key signaling pathways.
References
Technical Support Center: Best Practices for Long-Term Storage of DIQ3 Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage of DIQ3 compounds. Adherence to these best practices is critical for maintaining compound integrity, ensuring experimental reproducibility, and preserving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for the long-term storage of solid this compound compounds?
For long-term stability, solid (powder) forms of quinoline-based compounds like this compound should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed containers.[1][2] Storing at room temperature is generally not recommended for extended periods as it can lead to degradation.[1][2] Short-term storage at room temperature should minimize exposure to air, light, and moisture.[2]
Q2: How should I store this compound compounds once they are dissolved in a solvent?
Stock solutions of this compound, typically dissolved in DMSO or other organic solvents, can be stored at -20°C for up to three months.[3] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: My this compound compound arrived at room temperature, but the label says to store it at -20°C. Is it still viable?
Many compounds are stable at warmer temperatures for short durations, such as during shipping.[3] While the recommended temperature is optimal for long-term storage, short periods at room temperature are unlikely to cause significant degradation.[3] Upon receipt, the compound should be immediately transferred to the recommended -20°C storage condition.
Q4: Can I store aqueous solutions of this compound compounds?
Aqueous solutions of many compounds are not suitable for long-term storage and should often be prepared fresh before use.[3] If storage is necessary, it should not exceed 24 hours.[3] The stability of this compound in aqueous solutions will depend on its specific chemical properties and the pH of the solution.
Q5: What are the visible signs of this compound compound degradation?
Visible signs of degradation can include a change in color, the appearance of precipitates in a solution, or a change in the physical state of a solid (e.g., becoming sticky or oily).[3] However, chemical degradation can occur without any visible changes. Therefore, periodic analytical testing is recommended for long-term stored compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound compounds.
Issue 1: Inconsistent experimental results using a stored this compound stock solution.
-
Possible Cause: Compound degradation due to improper storage or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the stock solution has been consistently stored at -20°C.
-
Check Aliquoting Practice: Confirm that the stock solution was aliquoted to minimize freeze-thaw cycles.
-
Perform Quality Control: If possible, analyze the purity of the stock solution using methods like HPLC to check for degradation products.
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from a solid compound that has been properly stored.
-
Issue 2: The solid this compound compound appears clumpy or has changed in appearance.
-
Possible Cause: Absorption of moisture from the atmosphere (hygroscopicity).[3]
-
Troubleshooting Steps:
-
Proper Storage Environment: Ensure the compound is stored in a desiccator or a controlled dry environment to protect it from moisture.[1][3]
-
Handling Precautions: When weighing the compound, minimize its exposure to ambient air.
-
Dissolving Directly: For compounds that are difficult to weigh accurately due to their physical state, consider dissolving the entire contents of the vial in an appropriate solvent to create a stock solution of a known concentration.[3]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Compounds
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Solid (Powder) | -20°C or -80°C | Long-term (years) | Tightly sealed vials | Protect from light and moisture.[2][4] |
| Room Temperature | Short-term (days to weeks) | Tightly sealed vials with desiccant | Minimize exposure to air, light, and humidity.[1][2] | |
| In Organic Solvent (e.g., DMSO) | -20°C | Up to 3 months | Aliquoted, sealed tubes | Avoid repeated freeze-thaw cycles.[3] |
| In Aqueous Solution | 2-8°C | Up to 24 hours | Sterile tubes | Prepare fresh before use is highly recommended.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to assess the stability of a this compound compound over time.
-
Objective: To quantify the purity of a this compound compound and detect the presence of degradation products.
-
Materials:
-
This compound compound (stored under desired conditions)
-
HPLC-grade solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
-
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of freshly prepared this compound at a known concentration.
-
Prepare a sample solution of the stored this compound at the same concentration.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent this compound peak from potential degradation products. This typically involves optimizing the mobile phase gradient, flow rate, and column temperature.
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample to the fresh standard.
-
Calculate the purity of the stored this compound by determining the area of the parent peak relative to the total area of all peaks.
-
The appearance of new peaks or a decrease in the area of the parent peak in the stored sample indicates degradation.
-
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing issues with stored this compound compounds.
Caption: A decision tree for selecting the appropriate storage conditions for this compound compounds.
References
Validation & Comparative
A Head-to-Head Battle in Colon Cancer Organoids: DIQ3 vs. 5-Fluorouracil
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of colorectal cancer (CRC) treatment has long been dominated by conventional chemotherapies like 5-fluorouracil (5-FU). However, the emergence of novel targeted therapies prompts a re-evaluation of treatment strategies. This guide provides a comprehensive comparison of the novel diiminoquinone compound, DIQ3, and the established chemotherapeutic agent, 5-fluorouracil, in the context of their efficacy and mechanisms of action in patient-derived colon cancer organoids—a sophisticated preclinical model that closely mimics patient tumors.
Executive Summary
This guide synthesizes available preclinical data to offer a side-by-side comparison of this compound and 5-fluorouracil. While 5-FU has been a mainstay in CRC chemotherapy, this compound emerges as a potent agent that targets critical cancer stem cell-related signaling pathways. Our analysis, based on published in vitro studies, indicates that this compound exhibits significant anti-cancer activity, often at lower concentrations than 5-FU, and operates through distinct molecular mechanisms. This document aims to provide researchers and drug development professionals with a detailed, data-driven overview to inform future research and therapeutic development in colorectal cancer.
Performance Comparison: this compound vs. 5-Fluorouracil
The following tables summarize the quantitative data on the efficacy of this compound and 5-fluorouracil in colon cancer organoids and cell lines. It is important to note that the data for this compound and 5-FU in organoids are derived from a limited number of direct comparative studies, and the IC50 values for 5-FU can vary significantly between different patient-derived organoid lines.
| Parameter | This compound | 5-Fluorouracil (5-FU) | Reference |
| IC50 in Colon Cancer Organoids (Patient-Derived) | Data not available in searched literature. | Highly variable, with a median IC50 of approximately 9.68 µM (ranging from 0.07 µM to 32.75 µM) reported in one study.[1] Another study reported IC50 values of 0.62 µM, 2.91 µM, and 4.98 µM in three different organoid lines.[2] | [1][2] |
| Effect on Organoid-Forming Capacity | Significantly inhibits the organoid-forming capacity of colon cancer cells. | Inhibits organoid growth. | [3] |
| Effect on Organoid Size and Count | At 0.5 µM and 1 µM, this compound showed a highly significant decrease in both the count and size of tumor organoids derived from 5 different patients compared to control and 5-FU treatment. | Showed less pronounced effects on organoid count and size compared to this compound at the tested concentrations. | [3] |
Mechanisms of Action
This compound and 5-fluorouracil exert their anti-cancer effects through distinct molecular pathways.
This compound: This novel diiminoquinone compound targets key signaling pathways that are crucial for the survival and proliferation of cancer stem cells (CSCs), which are often responsible for tumor recurrence and chemoresistance.[3]
-
Wnt/β-catenin Pathway: this compound downregulates the expression of β-catenin, a central component of this pathway, thereby inhibiting CSC self-renewal.[3]
-
AKT and ERK Signaling: this compound also suppresses the AKT and ERK signaling pathways, which are involved in cell survival, proliferation, and differentiation.[3]
-
Induction of DNA Damage: this compound treatment leads to a marked increase in the expression of γH2AX, a marker of DNA double-strand breaks, suggesting that it induces significant DNA damage in cancer cells.[3]
5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU has a well-established mechanism of action that primarily involves the disruption of DNA and RNA synthesis.
-
Inhibition of Thymidylate Synthase: The active metabolite of 5-FU, FdUMP, inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent "thymineless death" of cancer cells.
-
Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA and RNA, leading to DNA damage and disruption of RNA function.
-
DNA Damage Response: 5-FU-induced DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis. This is often indicated by an increase in γH2AX expression.[4]
-
Wnt/β-catenin Pathway: Some studies suggest that 5-FU treatment can, in some contexts, lead to the activation of the Wnt/β-catenin pathway in surviving cancer cells, potentially contributing to chemoresistance.[5][6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and 5-fluorouracil.
Caption: Signaling pathways targeted by this compound in colon cancer.
Caption: Mechanisms of action of 5-Fluorouracil in colon cancer.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison of this compound and 5-fluorouracil in patient-derived colon cancer organoids.
Patient-Derived Colon Cancer Organoid (PDCO) Culture
-
Tissue Acquisition and Digestion: Freshly resected colorectal tumor tissue is obtained from consenting patients. The tissue is washed, minced, and digested using a solution containing collagenase and dispase to obtain a single-cell suspension.
-
Organoid Seeding: The isolated cells are mixed with Matrigel and seeded as droplets in a culture plate.
-
Culture Medium: The Matrigel domes are overlaid with a specialized organoid growth medium containing various growth factors and inhibitors to support the growth of colon cancer stem cells. The medium is typically changed every 2-3 days.
-
Passaging: Once the organoids reach a sufficient size, they are mechanically and enzymatically dissociated and re-seeded in fresh Matrigel for expansion.
Drug Sensitivity and Viability Assays
-
Organoid Plating: Established PDCOs are dissociated into small fragments or single cells and seeded in Matrigel in a 96-well plate.
-
Drug Treatment: After allowing the organoids to reform for a set period (e.g., 24-72 hours), they are treated with a range of concentrations of this compound and 5-fluorouracil.
-
Viability Assessment: After a defined incubation period (e.g., 5-7 days), cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) which measures ATP levels.
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: PDCOs are treated with this compound or 5-FU for a specified time. The organoids are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., β-catenin, p-AKT, p-ERK, γH2AX) and a loading control (e.g., GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing this compound and 5-FU.
Conclusion
The available evidence suggests that this compound is a promising novel therapeutic agent for colorectal cancer, demonstrating potent activity against patient-derived organoids, a model that is highly relevant to the clinical setting. Its mechanism of action, which involves the targeting of cancer stem cell-related pathways, is distinct from that of the conventional chemotherapeutic 5-fluorouracil. While direct, comprehensive quantitative comparisons in organoid models are still emerging, the initial findings warrant further investigation into the clinical potential of this compound, both as a monotherapy and in combination with other agents. This guide provides a foundational understanding for researchers and drug developers to build upon as they explore new avenues for treating this challenging disease.
References
- 1. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated chromatin and transcriptomic profiling of patient-derived colon cancer organoids identifies personalized drug targets to overcome oxaliplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researcherslinks.com [researcherslinks.com]
- 5. researchgate.net [researchgate.net]
- 6. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DIQ3 and Other Quinone-Based Drugs: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of the novel diiminoquinone compound DIQ3 and other well-established quinone-based anticancer agents. Tailored for researchers, scientists, and drug development professionals, this document offers an objective comparison of the performance of these drugs, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Introduction to this compound and Quinone-Based Anticancer Agents
Quinone-based compounds represent a significant class of anticancer drugs, characterized by their cyclic dione structures that can undergo redox cycling and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.[1][2] Prominent members of this class include the anthracycline doxorubicin and the alkylating agent mitomycin C, both widely used in clinical practice.[3][4]
This compound is a novel synthetic heterocyclic compound with structural similarities to quinone systems, where nitrogen atoms replace the oxygen atoms.[5] It has demonstrated potent anticancer effects, particularly against colon cancer cells, by targeting the self-renewal capacity of cancer stem cells (CSCs).[4][5] This guide will compare the efficacy and mechanisms of this compound with other notable quinone-based drugs such as Doxorubicin, Mitomycin C, Lapachol, and Thymoquinone.
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other quinone-based drugs against the human colorectal carcinoma cell lines HCT-116 and HT-29. These values, gathered from multiple studies, provide a quantitative measure of the cytotoxic potential of each compound. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Drug | Cell Line | IC50 (µM) | Reference(s) |
| This compound | HCT-116 | ~4 | [5] |
| HT-29 | ~4 | [5] | |
| ABQ-3 | HCT-116 | 5.22 ± 2.41 | [6] |
| Doxorubicin | HCT-116 | 0.96 ± 0.02 | [7] |
| HT-29 | 0.88 ± 0.03 | [7] | |
| Mitomycin C | HCT-116 | 6 µg/ml (~17.9 µM) | [8] |
| β-Lapachone | HCT-116 | 1.9 µg/mL (~7.8 µM) | [9] |
| Thymoquinone | HCT-116 | 68 | [10] |
| HT-29 | 400 µg/ml (~2436 µM) for TQRF* | [11] |
*TQRF: Thymoquinone Rich Fraction. The IC50 for pure Thymoquinone in HT-29 was not explicitly found in the provided results.
Signaling Pathways and Mechanisms of Action
Quinone-based drugs exert their anticancer effects through the modulation of various cellular signaling pathways. This section details the known mechanisms of this compound and its counterparts, accompanied by visual diagrams generated using the DOT language.
This compound
This compound has been shown to target cancer stem cells by downregulating key components of the β-catenin, AKT, and ERK oncogenic signaling pathways.[12] This multifaceted inhibition disrupts critical processes for cancer cell survival, proliferation, and self-renewal.
Doxorubicin
Doxorubicin's primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[13] Its effects on the β-catenin, AKT, and ERK pathways are complex and can be cell-type dependent, with some studies indicating downregulation of Wnt/β-catenin signaling and modulation of AKT and ERK activity.[14][15][16][17]
References
- 1. Harmonizing TUNEL with multiplexed iterative immunofluorescence enriches spatial contextualization of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymoquinone inhibits tumor angiogenesis and tumor growth through suppressing AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snapcyte.com [snapcyte.com]
- 4. corning.com [corning.com]
- 5. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 6. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IJMS | Free Full-Text | The Role of the Wnt/β-Catenin Pathway in the Modulation of Doxorubicin-Induced Cytotoxicity in Cardiac H9c2 Cells by Sulforaphane and Quercetin [mdpi.com]
- 11. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. PKC-ζ Aggravates Doxorubicin-Induced Cardiotoxicity by Inhibiting Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validating the Anticancer Efficacy of DIQ3 in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticancer compound DIQ3 with standard chemotherapeutic agents, focusing on its validation in patient-derived organoids (PDOs) from colorectal cancer (CRC). The data presented herein is compiled from recent studies to offer an objective overview of this compound's performance and mechanism of action.
Superior Efficacy of this compound in Patient-Derived Organoid Models
Recent preclinical studies have highlighted the potential of the diiminoquinone compound, this compound, as a potent anticancer agent. In three-dimensional (3D) in vitro models, particularly patient-derived organoids that closely mimic the original tumor's heterogeneity and microenvironment, this compound has demonstrated significant advantages over conventional chemotherapy.
A key study revealed that this compound treatment led to a highly significant decrease in both the count and size of organoids derived from colon cancer patients when compared to control conditions and the standard chemotherapeutic agent, 5-fluorouracil (5-FU)[1][2]. This suggests that this compound is more effective at inhibiting the growth and survival of CRC cells in a patient-relevant model.
The anticancer activity of this compound extends to targeting cancer stem cells (CSCs), which are often resistant to conventional therapies and are a primary cause of cancer relapse[1][2]. This compound has been shown to reduce the sphere-forming and self-renewal ability of colon CSCs at sub-toxic doses[1][2].
Quantitative Comparison of Anticancer Effects
The following tables summarize the available quantitative data on the efficacy of this compound and other standard-of-care chemotherapies in colorectal cancer models. It is important to note that direct comparative studies providing IC50 values for this compound in patient-derived organoids are still emerging.
| Compound | Model System | Concentration | Effect | Source |
| This compound | Patient-Derived Colorectal Cancer Organoids | Not specified | Highly significant decrease in organoid count and size compared to 5-FU | [1][2] |
| This compound | HCT116 & HT29 Colon Cancer Cell Lines (2D) | 1, 4, 10 µmol/L | Significant inhibition of cell proliferation in a time- and dose-dependent manner | [1] |
| 5-Fluorouracil | Patient-Derived Colorectal Cancer Organoids | Not specified | Less effective than this compound in reducing organoid count and size | [1][2] |
| Compound | Model System | Median IC50 (µM) | IC50 Range (µM) | Source |
| 5-Fluorouracil (5-FU) | Metastatic CRC Patient-Derived Organoids | 9.68 | 0.07 - 32.75 | |
| Oxaliplatin | Metastatic CRC Patient-Derived Organoids | 33.56 | 3.90 - 89.68 | |
| Irinotecan (CPT11) | Metastatic CRC Patient-Derived Organoids | 7.57 | 0.62 - 33.53 | |
| FOLFOX Regimen | Metastatic CRC Patient-Derived Organoids | 8.53 | 0.76 - 23.12 | |
| FOLFIRI Regimen | Metastatic CRC Patient-Derived Organoids | 9.17 | 1.36 - 21.21 | |
| FOLFIRINOX Regimen | Metastatic CRC Patient-Derived Organoids | 5.31 | 0.11 - 25.68 |
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways implicated in cancer cell proliferation, survival, and stemness. The primary mechanism involves the downregulation of the β-catenin, AKT, and ERK oncogenic signaling pathways[1][2].
References
Comparative Analysis of Diiminoquinone (DIQ3) Efficacy in Colon Cancer Cell Lines
A comprehensive evaluation of the novel therapeutic agent Diiminoquinone (DIQ3) reveals its potent anti-cancer effects across different human colorectal cancer (CRC) cell lines. This guide provides a comparative summary of this compound's impact on key cancer cell processes, details the experimental methodologies used for these assessments, and visualizes the underlying molecular pathways and experimental procedures. The data presented is primarily derived from studies on the HCT116 and HT29 cell lines, which are well-established models for colorectal cancer research.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on the HCT116 and HT29 colon cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 Value (µmol/L) | Treatment Duration | Assay |
| HCT116 | ~4 | 72 hours | MTT Assay |
| HT29 | ~4 | 72 hours | MTT Assay |
Table 2: Induction of Apoptosis by this compound
| Cell Line | % of Apoptotic Cells | This compound Concentration | Treatment Duration | Assay |
| HCT116 | 61% | IC50 (~4 µmol/L) | 72 hours | Annexin V/PI Staining |
| HT29 | 70% | IC50 (~4 µmol/L) | 72 hours | Annexin V/PI Staining |
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | Fold Increase in Sub-G1 Population | This compound Concentration | Treatment Duration | Assay |
| HCT116 | 3.5 | IC50 (~4 µmol/L) | 72 hours | Flow Cytometry |
| HT29 | 5.0 | IC50 (~4 µmol/L) | 72 hours | Flow Cytometry |
Table 4: Impact of this compound on Cancer Stem Cell Properties
| Cell Line | Effect | This compound Concentration (µmol/L) | Assay |
| HCT116 | Reduced sphere-forming and self-renewal ability | 1 | Sphere Formation Assay |
| HT29 | Reduced sphere-forming and self-renewal ability | 1 | Sphere Formation Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture and this compound Treatment:
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and HT29 were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells were treated with varying concentrations of this compound (e.g., 1, 4, and 10 µmol/L) for specified durations (24, 48, and 72 hours). Control cells were treated with the vehicle alone.
2. MTT Assay for Cell Proliferation:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells were treated with different concentrations of this compound.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells were dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was then calculated.[1]
3. Flow Cytometry for Cell Cycle and Apoptosis Analysis:
-
Cell Cycle Analysis: After treatment with this compound, cells were harvested, washed, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide (PI). The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1). An increase in the sub-G1 population is indicative of apoptosis.[1]
-
Apoptosis Assay (Annexin V/PI Staining): Following this compound treatment, cells were collected and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension. After a short incubation in the dark, the samples were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[1]
4. Sphere Formation Assay for Cancer Stem Cell Properties:
-
Single cells were plated in ultra-low attachment plates in a serum-free medium supplemented with growth factors.
-
Cells were treated with sub-toxic doses of this compound (e.g., 1 µmol/L).[1][2]
-
The formation of spheres (colonospheres), an indicator of self-renewal capacity, was monitored and quantified over a period of several days.[3]
5. Western Blot Analysis for Signaling Pathway Proteins:
-
Following this compound treatment, total protein was extracted from the cells.
-
Protein concentrations were determined using a protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies against key proteins in the Wnt/β-catenin, AKT, and ERK pathways.
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a generalized experimental workflow.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DIQ3 and Established Inhibitors of the Wnt/β-Catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. This guide provides a comparative analysis of the novel diiminoquinone (DIQ) compound, DIQ3, and well-characterized inhibitors of this pathway: IWR-1, XAV-939, and ICG-001. This comparison is based on available experimental data to assist researchers in selecting appropriate tools for their studies.
Executive Summary
While established inhibitors like IWR-1, XAV-939, and ICG-001 have well-defined mechanisms of action and quantified potencies (IC50 values) for Wnt/β-catenin pathway inhibition, the novel diiminoquinone compound, this compound, demonstrates a clear impact on this pathway by downregulating key components, although a precise IC50 value for direct pathway inhibition is not yet established. This guide presents a side-by-side comparison of their mechanisms, potencies, and the experimental data supporting these findings.
Quantitative Comparison of Wnt/β-Catenin Pathway Inhibitors
The following table summarizes the key quantitative data for this compound and the known inhibitors. It is important to note that the data for this compound reflects the concentration at which downregulation of β-catenin was observed, not a direct IC50 value for pathway inhibition.
| Inhibitor | Target | Mechanism of Action | IC50 Value (Wnt/β-catenin pathway) | Cell Lines Tested | Reference |
| This compound | Downstream components | Downregulates β-catenin, p-ERK, and p-AKT protein levels. | Not available | HCT116, HT29 (human colorectal carcinoma) | [1] |
| IWR-1 | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin, a key component of the β-catenin destruction complex, by inhibiting Tankyrase.[2][3][4][5] | 180 nM (in a cell-based reporter assay)[4][5] | HEK293, L-cells, Osteosarcoma cells[3][4][5] | [4][5] |
| XAV-939 | Tankyrase 1/2 (TNKS1/2) | Inhibits Tankyrase, leading to the stabilization of Axin and subsequent degradation of β-catenin.[6][7][8] | 4 nM (TNKS2), 11 nM (TNKS1)[8] | SW480, DLD-1 (human colorectal carcinoma), A549 (lung adenocarcinoma)[7][8] | [7][8] |
| ICG-001 | CREB-binding protein (CBP) | Disrupts the interaction between β-catenin and CBP, a transcriptional coactivator.[9][10][11][12] | 3 µM (in a TCF/β-catenin transcription assay)[10][12] | SW480, HCT116 (human colorectal carcinoma), Pancreatic cancer cells, Pediatric glioma cells[9][11][12] | [10][12] |
Signaling Pathway and Inhibition Mechanisms
The canonical Wnt/β-catenin signaling pathway is a key regulator of gene expression. The following diagram illustrates the pathway and the points of intervention for this compound and the known inhibitors.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Experimental Methodologies
This section details the protocols for key experiments used to characterize the effects of these inhibitors on the Wnt/β-catenin pathway.
TCF/LEF Reporter Assay (TOP/FOP Flash Assay)
This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 7. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
DIQ3: A Novel Modulator of AKT and ERK Signaling Pathways in Cancer
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-cancer compound DIQ3 with other established inhibitors of the AKT and ERK signaling pathways. Experimental data supporting the validation of this compound's targeting mechanism is presented, alongside detailed protocols for key validation assays.
Introduction to this compound and its Mechanism of Action
This compound is a novel heterocyclic compound that has demonstrated significant anti-cancer activity, particularly in colon cancer models. Research indicates that this compound and its related diiminoquinone (DIQ) derivatives exert their effects by targeting cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. A key mechanism of action for DIQ is the downregulation of major oncogenic signaling pathways, including the AKT and ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Comparative Analysis of this compound and Alternative Inhibitors
The efficacy of this compound in inhibiting cancer cell growth is comparable to, and in some instances, surpasses that of established inhibitors targeting the AKT and ERK pathways. The following tables summarize the available quantitative data for this compound and a selection of alternative inhibitors.
Table 1: Comparison of IC50 Values for this compound and MEK/ERK Pathway Inhibitors in Colon Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound (DIQ) | AKT/ERK Pathways | HCT116 | ~4 | [1] |
| This compound (DIQ) | AKT/ERK Pathways | HT29 | ~4 | [1] |
| Trametinib | MEK1/MEK2 | HCT116 | 0.001 | [2] |
| Trametinib | MEK1/MEK2 | DLD-1 | 0.05 | [2] |
| Selumetinib | MEK1/MEK2 | HCT116 | >10 | [3] |
| Selumetinib | MEK1/MEK2 | HT29 | >10 | [3] |
Table 2: Comparison of IC50 Values for this compound and AKT Pathway Inhibitors in Colon Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound (DIQ) | AKT/ERK Pathways | HCT116 | ~4 | [1] |
| This compound (DIQ) | AKT/ERK Pathways | HT29 | ~4 | [1] |
| MK-2206 | Pan-AKT | GEO (Colon) | 0.35 | [4] |
| MK-2206 | Pan-AKT | S1-M1-80 (Colon) | 3-10 | [5] |
| Capivasertib (AZD5363) | Pan-AKT | HCT116 | Not specified | [6][7] |
| Ipatasertib (GDC-0068) | Pan-AKT | Colon Cancer Lines | Variable | [8][9][10][11] |
Experimental Validation of this compound's Targeting of AKT and ERK Signaling
The downregulation of the AKT and ERK signaling pathways by this compound is typically validated through Western blot analysis, which measures the phosphorylation status of key proteins in these cascades. A decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) following treatment with this compound indicates inhibition of these pathways.
Experimental Workflow
Detailed Experimental Protocols
1. Cell Lysis
-
Objective: To extract total protein from cultured cells.
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[12]
-
Cell scraper.
-
Microcentrifuge tubes.
-
-
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
2. Protein Quantification (Bradford Assay)
-
Objective: To determine the protein concentration of the cell lysates for equal loading in the Western blot.
-
Materials:
-
Bradford reagent.
-
Bovine Serum Albumin (BSA) standards.
-
Spectrophotometer.
-
-
Protocol:
-
Prepare a series of BSA standards of known concentrations.[14][15]
-
Add a small volume of each lysate and the BSA standards to separate wells of a 96-well plate or cuvettes.[14]
-
Add Bradford reagent to each well/cuvette and mix.[15]
-
Incubate at room temperature for 5 minutes.[15]
-
Measure the absorbance at 595 nm using a spectrophotometer.[14][15]
-
Generate a standard curve from the BSA readings and determine the protein concentration of the lysates.
-
3. SDS-PAGE and Western Blotting
-
Objective: To separate proteins by size and detect the levels of specific proteins (p-AKT, total AKT, p-ERK, total ERK).
-
Materials:
-
Laemmli sample buffer.
-
Polyacrylamide gels (SDS-PAGE).
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.[16]
-
Wash the membrane several times with TBST (Tris-Buffered Saline with Tween 20).[16]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.[16]
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[17]
-
To analyze other proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., total AKT, p-ERK, total ERK, loading control).
-
Signaling Pathway Diagrams
AKT Signaling Pathway
ERK Signaling Pathway
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug: Capivasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. benchchem.com [benchchem.com]
- 9. Drug: Ipatasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Drug: Ipatasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Drug: Ipatasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. nystullab.ucsf.edu [nystullab.ucsf.edu]
- 15. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Reproducibility of DIQ3's Effect on Cancer Stem Cell Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of cancer stem cells (CSCs) as a key driver of tumor recurrence and metastasis has spurred the development of targeted therapies. One such promising compound is the diiminoquinone derivative, DIQ3. This guide provides a comprehensive overview of the reported effects of this compound on colorectal cancer stem cell markers, alongside a comparative analysis of alternative compounds targeting similar signaling pathways. While direct reproducibility studies on this compound's effects by independent laboratories are not yet publicly available, this guide offers a framework for evaluating its potential by presenting the existing data and comparing it with established alternatives.
I. Executive Summary
This compound has been shown in a series of studies by a single research group to effectively target colorectal cancer stem cells in vitro. It has been reported to inhibit key cancer stem cell properties such as sphere formation and to downregulate the expression of CSC markers. The mechanism of action is attributed to the suppression of the β-catenin, PI3K/AKT, and ERK signaling pathways. This guide presents the quantitative data from these initial studies and juxtaposes it with data on other small molecules—Niclosamide, XAV939, and Trifluoperazine—that are known to modulate these critical CSC signaling cascades. The objective is to provide a valuable resource for researchers interested in the field of anti-CSC therapeutic development, highlighting the need for independent validation of novel compounds like this compound.
II. Comparative Data on Anti-CSC Activity
The following tables summarize the quantitative effects of this compound and selected alternative compounds on key cancer stem cell markers and associated signaling pathways in colorectal cancer cell lines.
Table 1: Effect of Compounds on Cancer Stem Cell Sphere Formation
| Compound | Cell Line | Concentration | Effect on Sphere Formation | Citation |
| This compound | HCT116 | 1 µM | Significant reduction in number and size of colonospheres | [1][2] |
| HT29 | 1 µM | Significant reduction in number and size of colonospheres | [1][2] | |
| Niclosamide | HCT116 | 5 µM | Inhibition of sphere-forming ability | [3] |
| XAV939 | Caco-2 | 20 mg/kg (in vivo) | 95% reduction in tumor volume from CD44+/CD133+ cells | [4] |
| Trifluoperazine | Lung Cancer Cell Lines | Not Specified | Inhibition of CSC tumor spheroid formation | [1][5] |
Table 2: Modulation of Cancer Stem Cell Markers
| Compound | Cell Line | Marker | Effect | Citation |
| This compound | HCT116, HT29 | CD44 | Significant reduction in expression | [6] |
| This compound | HCT116, HT29 | CD133 | Downregulation | [6] |
| Niclosamide | CPP1 (patient-derived) | ALDH1A1 | Reduction in mRNA expression and % of ALDH+ cells | [3] |
| CD44v6 | Reduction in positive cells | [3] | ||
| XAV939 | SW480, SW620 | Not Specified | Alteration of CSC markers | [7] |
| Trifluoperazine | Lung Cancer Cell Lines | CD44, CD133 | Down-regulated expression | [1][5] |
Table 3: Impact on Key Signaling Pathways
| Compound | Cell Line | Pathway Component | Effect | Citation |
| This compound | HCT116, HT29 | p-AKT | Remarkable downregulation | [6] |
| p-ERK | Remarkable downregulation | [6] | ||
| β-catenin | Downregulation | [1][2] | ||
| Niclosamide | CT26 (murine colon) | Stat3 | Suppression of activation | [8] |
| HCT116 | Wnt/β-catenin | Blocks signaling | [9] | |
| XAV939 | HCT116 | β-catenin | Decrease in protein level | [6] |
| Trifluoperazine | CRC cell lines | p-AKT, p-NF-κB | Decreased phosphorylation | [10] |
| HT1080 | p-β-catenin (Ser552) | Decreased phosphorylation |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments cited in this guide.
A. Cell Culture
-
HCT116 and HT29 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[11]
-
Normal human intestinal epithelial cells (FHs74Int) were used as a control and maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.[12]
B. Sphere Formation (Colonosphere) Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Seeding: HCT116 or HT29 cells are seeded at a low density (e.g., 2000 cells/well) in ultra-low attachment plates.[13]
-
Culture Medium: Cells are grown in serum-free DMEM/F12 medium supplemented with B-27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).[9]
-
Treatment: Compounds (this compound or alternatives) are added to the culture medium at specified concentrations.
-
Incubation: Plates are incubated for 7-14 days to allow for sphere formation.[7][13]
-
Quantification: The number and size of the resulting colonospheres are quantified using a microscope.[11]
C. Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: HCT116 or HT29 cells, treated with the compounds for a specified time, are lysed to extract total protein.[14]
-
Protein Quantification: The concentration of protein in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, β-catenin, and a loading control like β-actin) followed by incubation with HRP-conjugated secondary antibodies.[15][16][17]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.[18]
D. Patient-Derived Organoid (PDO) Culture
PDOs offer a more clinically relevant model to study drug responses.
-
Tissue Digestion: Freshly collected colorectal tumor tissue is minced and digested with enzymes to obtain a single-cell suspension.
-
Embedding: The cell suspension is mixed with Matrigel and seeded as droplets in culture plates.
-
Culture Medium: The Matrigel domes are overlaid with a specialized organoid growth medium.
-
Treatment and Analysis: Once organoids are established, they can be treated with compounds, and their growth and viability can be assessed.[19]
IV. Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and its alternatives, as well as a typical experimental workflow.
This compound's proposed mechanism of action on key CSC signaling pathways.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Niclosamide induces colorectal cancer apoptosis, impairs metastasis and reduces immunosuppressive cells in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 10. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wjgnet.com [wjgnet.com]
- 19. wjgnet.com [wjgnet.com]
A Head-to-Head Comparison of DIQ3 and Thymoquinone in Colorectal Cancer Models
An Objective Analysis for Researchers and Drug Development Professionals
The landscape of colorectal cancer (CRC) research is continuously evolving, with a focus on identifying novel therapeutic agents that can overcome the challenges of resistance and relapse. Among the promising compounds under investigation are DIQ3, a novel synthetic diiminoquinone, and Thymoquinone (TQ), a natural bioactive compound derived from Nigella sativa. This guide provides a detailed comparison of their preclinical efficacy in CRC models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head studies are not yet available, a comparative analysis of independent research provides valuable insights into their respective mechanisms and potential as anti-cancer agents.
Comparative Efficacy and Cellular Effects
Both this compound and Thymoquinone have demonstrated significant anti-cancer effects in various CRC cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation. However, their potency and specific molecular targets appear to differ.
Table 1: Comparative IC50 Values in CRC Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| This compound | HCT116 | ~ 4 µM | 24, 48, 72 hours | [1] |
| This compound | HT29 | ~ 4 µM | 24, 48, 72 hours | [1] |
| Thymoquinone | HCT116 | 68 µM | Not Specified | [2] |
| Thymoquinone | HCT116 | 40 or 60 µM (Significant suppression) | 48 hours | [3] |
| Thymoquinone | DLD1 | 60 µM (in combination with IR) | Not Specified | [3] |
| Thymoquinone | HT29 | 120 µM | Not Specified | [3] |
| Thymoquinone | COLO205 | 40 µM (Dose-dependent cytotoxicity) | Not Specified | [2] |
Key Observations:
-
This compound exhibits a significantly lower IC50 value in HCT116 and HT29 cell lines compared to Thymoquinone, suggesting higher potency in these specific models.[1][2]
-
Thymoquinone's efficacy varies across different CRC cell lines and is dose- and time-dependent.[2][3][4]
Impact on Cancer Stem Cells
A critical aspect of cancer therapy is the eradication of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. Both this compound and Thymoquinone have shown promise in targeting this resilient cell population.
Table 2: Effects on Colorectal Cancer Stem-Like Cells
| Compound | Assay | Effect | Concentration | Reference |
| This compound | Sphere Formation Assay (HCT116, HT29) | Reduced sphere-forming and self-renewal ability | 1 µM | [1] |
| This compound | Colonosphere Formation (HCT116) | Inhibition of colonosphere formation | 0.5 µM | [5] |
| Thymoquinone | General | Targets cancer stem cells | Not Specified | [3][6] |
Key Observations:
-
This compound has been shown to effectively inhibit the self-renewal capacity of colon CSCs at sub-toxic micromolar concentrations.[1][5]
-
While Thymoquinone is reported to target CSCs, specific concentrations and detailed experimental data on its effects on sphere formation were not as readily available in the reviewed literature.[3][6]
Molecular Mechanisms of Action
This compound and Thymoquinone exert their anti-cancer effects by modulating key signaling pathways involved in CRC pathogenesis.
This compound Signaling Pathway
This compound's mechanism of action converges on the downregulation of critical oncogenic pathways that are frequently dysregulated in colorectal cancer.[1] It has been shown to inhibit the Wnt/β-catenin pathway, a fundamental signaling cascade in CRC development and stem cell maintenance.[1] Furthermore, this compound impacts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and resistance to apoptosis.[1]
Caption: this compound inhibits key oncogenic signaling pathways in CRC.
Thymoquinone Signaling Pathway
Thymoquinone's anti-cancer activity is mediated through its interaction with a broader range of signaling pathways. It has been reported to modulate the PI3K/AKT/mTOR, NF-κB, STAT3, and MAPK pathways.[3][6] TQ can also induce apoptosis through a p53-dependent mechanism by upregulating p53 and its downstream target p21, while inhibiting the anti-apoptotic protein Bcl-2.[7]
Caption: Thymoquinone modulates multiple signaling pathways in CRC.
Experimental Protocols
The following provides a summary of the methodologies employed in the cited studies to evaluate the efficacy of this compound and Thymoquinone.
This compound Studies
-
Cell Lines: HCT116 and HT29 human colorectal cancer cell lines were utilized.[1]
-
Cell Proliferation Assay: The MTT assay was used to assess cell viability and proliferation after treatment with this compound at concentrations of 1, 4, and 10 µmol/L for 24, 48, and 72 hours.[1]
-
Sphere Formation Assay: To evaluate the effect on cancer stem-like cells, HCT116 and HT29 cells were cultured in Matrigel as single cells for 11 days in the presence of this compound. The number and size of the resulting colonospheres were then analyzed.[5]
-
Western Blot Analysis: To elucidate the mechanism of action, protein expression levels of key markers in the Wnt/β-catenin, AKT, and ERK signaling pathways were assessed by Western blot.[1]
Thymoquinone Studies
-
Cell Lines: A variety of CRC cell lines were used, including HCT116, DLD1, HT29, and COLO205.[2][3]
-
Cell Viability and Proliferation Assays: Cell viability was determined using various methods, including trypan blue exclusion and assays to measure BrdU incorporation, after treatment with TQ at a range of concentrations (e.g., 40 µM, 60 µM, 120 µM).[3]
-
Apoptosis Assays: Apoptosis was evaluated using techniques such as TUNEL staining and flow cytometry to measure the percentage of apoptotic cells.[7]
-
Gene and Protein Expression Analysis: The effects of TQ on the expression of p53, p21, and Bcl-2 were investigated at both the mRNA and protein levels.[7]
Conclusion
Based on the available preclinical data, both this compound and Thymoquinone present compelling cases as potential therapeutic agents for colorectal cancer. This compound demonstrates high potency, particularly in inhibiting CRC cell proliferation and targeting cancer stem cells by downregulating the Wnt/β-catenin, AKT, and ERK pathways.[1] Thymoquinone, while appearing less potent in some instances, exhibits a broader mechanism of action, modulating multiple critical signaling pathways including PI3K/AKT/mTOR, NF-κB, STAT3, and inducing p53-dependent apoptosis.[3][6][7]
The distinct potencies and mechanisms of action of this compound and Thymoquinone suggest that they may have different therapeutic applications or could potentially be used in combination with other agents to achieve synergistic effects. Further research, including direct head-to-head in vivo studies and eventual clinical trials, is warranted to fully elucidate their therapeutic potential in the clinical management of colorectal cancer.
References
- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer [mdpi.com]
- 4. Thymoquinone: A Promising Therapeutic Agent for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Disposal of Novel Chemical Entities: A Procedural Guide for DIQ3
For researchers and drug development professionals, the synthesis and handling of novel chemical entities like DIQ3 are routine. However, the proper disposal of such compounds, for which comprehensive safety and disposal documentation may not yet exist, requires a cautious and systematic approach. In the absence of specific disposal protocols for this compound, it must be treated as a potentially hazardous substance to ensure the safety of laboratory personnel and environmental compliance. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, adhering to standard laboratory safety practices.
I. Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat.
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of a novel chemical entity like this compound from a laboratory setting.
1. Waste Segregation at the Source: As this compound waste is generated, it must be immediately segregated into appropriate waste streams. Never mix hazardous waste with non-hazardous waste.[1]
2. Containerization and Labeling: Proper containment and labeling are crucial for safe storage and disposal.
-
Use containers that are compatible with the chemical waste. The original container is often a suitable choice.[2][3]
-
Ensure containers are in good condition, with no cracks or leaks, and have a secure lid.[4]
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., toxic, flammable).[1] Account for 100% of the waste constituents on the label, including solvents and water.[2]
3. Waste Accumulation and Storage:
-
Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[5]
-
Keep waste containers sealed except when adding waste.[6]
-
Segregate incompatible wastes to prevent accidental reactions. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[5]
-
Use secondary containment for all liquid hazardous wastes.[6]
4. Request for Waste Pickup:
-
Once a waste container is full, or when the project involving this compound is complete, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
5. Documentation: Maintain a detailed log of all this compound waste generated, including the quantity, date of generation, and the date the pickup was requested.
III. Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative guidelines for the disposal of common laboratory chemical waste streams. These are general parameters and may vary based on local and institutional regulations.
| Waste Category | Parameter | Guideline |
| Aqueous Waste (Drain Disposal) | pH Range | 5.5 - 10.5[7] |
| Chemical Composition | Only for specific, non-hazardous, water-soluble inorganic salts. Not applicable to novel compounds like this compound.[7] | |
| Solid Chemical Waste | Contaminated Lab Debris (gloves, paper) | Must be collected as hazardous waste if contaminated with a hazardous substance.[1] |
| Empty Chemical Containers | Triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous waste.[3][4] For highly toxic chemicals, the first three rinses must be collected.[6] Deface the label before disposal.[6] | |
| Liquid Organic Waste | Halogenated & Non-Halogenated Solvents | Must not be disposed of down the drain. Collect in separate, compatible containers.[8] |
IV. Experimental Protocols and Visual Workflow
Experimental Protocol: Disposal of Empty this compound Containers
-
Under a certified chemical fume hood, carefully empty the container of all free-flowing this compound.
-
Rinse the container three times with a suitable solvent capable of dissolving this compound.
-
Collect the first rinsate in a designated hazardous liquid waste container.[4][6] Subsequent rinsates may be collected as well, depending on institutional policies.
-
Allow the container to air dry completely in the fume hood.
-
Deface the original label on the container.
-
Dispose of the empty, rinsed container in the appropriate laboratory glass or solid waste receptacle, as per your institution's guidelines.
Diagram: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of novel chemical this compound.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of novel chemical entities like this compound, fostering a secure environment for scientific innovation. For specific institutional requirements, always consult your organization's Environmental Health and Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. acs.org [acs.org]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
Essential Safety and Operational Guide for Handling 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), a hazardous substance requiring stringent safety protocols. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Immediate Safety and Hazard Information
DDQ is a hazardous substance that can cause severe health effects.[1] It is toxic if swallowed, causes skin and serious eye irritation, and contact with acids can liberate very toxic gas.[1] It is also combustible and may cause fire if it comes into contact with combustible materials.[1] Long-term adverse effects in the environment are also a concern.[1]
Hazard Identification:
| Hazard Statement | Classification |
| Toxic if swallowed | Acute Toxicity, Oral |
| Causes skin irritation | Skin Irritation |
| Causes serious eye irritation | Eye Irritation |
| May cause respiratory irritation | STOT SE |
| Contact with combustible material may cause fire | Oxidizing Solid |
| Contact with acids liberates very toxic gas | Acute Toxicity, Inh. |
| May cause long-term adverse effects in the environment | Hazardous to the Aquatic Environment |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling DDQ.
Recommended Personal Protective Equipment (PPE):
| Body Part | Recommended Protection |
| Respiratory | Use a NIOSH-approved air-purifying respirator with appropriate cartridges when the concentration of airborne substances is known.[2][3] For higher concentrations or unknown levels, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[2][3] |
| Eyes & Face | Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[4] In situations with a splash potential, a face shield should also be worn.[2][5] |
| Skin & Body | Wear chemical-resistant gloves (both inner and outer), a fully encapsulating chemical-protective suit, and chemical-resistant, steel-toe boots.[2][6] Disposable coveralls are often preferred.[5] |
Operational and Handling Procedures
All handling of DDQ must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid all personal contact, including inhalation of dust.[1]
Step-by-Step Handling Protocol:
-
Preparation: Ensure eyewash stations and safety showers are readily accessible.[4] Gather all necessary PPE and handling equipment.
-
Dispensing: Carefully weigh and dispense the solid material within a chemical fume hood to minimize dust generation.
-
In Use: Keep containers tightly closed when not in use.[4] Avoid contact with incompatible materials such as strong oxidizing agents, strong reducing agents, water, strong acids, and strong bases.[4]
-
Post-Handling: Wash hands and face thoroughly after handling. Immediately change out of any contaminated clothing.
Emergency Procedures
In case of exposure or spill, immediate action is required.
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention if irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[4] |
| Spill | Evacuate personnel to safe areas.[4] Remove all ignition sources.[1] Dampen the solid spill material with 60-70% ethanol and transfer to a suitable container for disposal.[7] Do not expose the spill to water.[4] |
Disposal Plan
Proper disposal of DDQ and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
DDQ Waste: Collect all DDQ waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with DDQ, including gloves, bench paper, and disposable labware, should be treated as hazardous waste and disposed of in the same manner as DDQ waste.
-
Container Management: Use containers compatible with DDQ. Do not use containers that may react with the chemical.
All waste must be disposed of in accordance with federal, state, and local regulations.[8] Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocol Workflow
The following diagram illustrates a generalized workflow for experiments involving DDQ, emphasizing safety checkpoints.
Caption: A flowchart of the key stages for safely conducting experiments with DDQ.
This guide is intended to provide essential information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with any hazardous chemical.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. shop.dqeready.com [shop.dqeready.com]
- 7. N,N'-DICYCLOHEXYLCARBODIIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
